Fmoc-L-Glu-pNA
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(4-nitroanilino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O7/c30-24(31)14-13-23(25(32)27-16-9-11-17(12-10-16)29(34)35)28-26(33)36-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,27,32)(H,28,33)(H,30,31)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFZOZWSEAFFGO-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373218 | |
| Record name | Fmoc-L-Glu-pNA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185547-51-7 | |
| Record name | Fmoc-L-Glu-pNA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-L-Glu-pNA: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of the chemical properties and applications of Fmoc-L-Glu-pNA (Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-p-nitroanilide), a chromogenic substrate pivotal for enzymatic assays in research and drug development.
Core Chemical Properties
This compound is a synthetic peptide derivative widely utilized in the study of proteases that exhibit specificity for glutamic acid residues. Its core structure comprises the L-glutamic acid amino acid, protected at the alpha-amino group by a fluorenylmethoxycarbonyl (Fmoc) group and modified at the gamma-carboxyl group with a p-nitroaniline (pNA) chromophore.
| Property | Value | References |
| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-p-nitroanilide | [1] |
| Synonyms | Fmoc-L-glutamyl p-nitroanilide | [1] |
| CAS Number | 185547-51-7 | [2][3] |
| Molecular Formula | C₂₆H₂₃N₃O₇ | [2] |
| Molecular Weight | 489.48 g/mol | |
| Appearance | White to off-white or yellow crystalline powder | |
| Purity | ≥98% (typically determined by HPLC) | |
| Melting Point | 219-225 °C | |
| Optical Rotation | [α]D²⁰ = -33 ± 2º (c=1 in DMF) |
Solubility and Storage
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.
| Parameter | Details | References |
| Solubility | Soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). A stock solution of 10 mM in DMSO is commonly used for enzyme assays. For Fmoc-D-Glu-OH, a related compound, solubility in DMSO is reported as 100 mg/mL with the need for sonication. | |
| Storage | Store lyophilized powder at 4°C for short-term and at -20°C for long-term storage. Stock solutions in DMSO should be stored at -20°C and protected from light. |
Enzymatic Hydrolysis and Detection
This compound serves as a key tool for monitoring the activity of specific proteases. The principle of its use in enzymatic assays is based on the cleavage of the amide bond between the glutamic acid residue and the p-nitroaniline moiety. This enzymatic hydrolysis releases p-nitroaniline, a chromophore that exhibits strong absorbance at 405 nm. The rate of pNA release, monitored over time, is directly proportional to the enzyme's activity.
The primary enzymes that are known to cleave at the carboxyl side of glutamic acid residues and are therefore prime candidates for assays using this compound include:
-
Staphylococcus aureus V8 Protease (Endoproteinase Glu-C): This serine protease displays high specificity for cleaving peptide bonds on the C-terminal side of glutamic acid residues. In ammonium bicarbonate or ammonium acetate buffers, its specificity is primarily directed towards glutamyl bonds.
-
Glutamyl Endopeptidase from Bacillus licheniformis: This enzyme also exhibits a strong preference for cleaving at glutamic acid residues.
Experimental Protocol: Glutamyl Endopeptidase Activity Assay
This protocol provides a detailed methodology for determining the activity of glutamyl endopeptidases, such as Staphylococcus aureus V8 protease, using this compound. This procedure is adapted from established protocols for similar chromogenic substrates.
Materials and Reagents
-
This compound
-
Glutamyl endopeptidase (e.g., Staphylococcus aureus V8 protease)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, or 50 mM Ammonium Bicarbonate, pH 7.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure
-
Preparation of Reagents:
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to achieve a final concentration of 10 mM. Store this stock solution in aliquots at -20°C, protected from light.
-
Enzyme Stock Solution: Prepare a stock solution of the glutamyl endopeptidase in the assay buffer. The optimal concentration should be determined empirically to ensure a linear rate of reaction for the desired assay duration. Store the enzyme solution as recommended by the manufacturer, typically at -20°C or -80°C.
-
Working Substrate Solutions: On the day of the experiment, dilute the 10 mM this compound stock solution with assay buffer to prepare a range of working concentrations. This is particularly important for determining kinetic parameters (Km and Vmax). For routine assays, a concentration at or above the Km value is recommended.
-
Working Enzyme Solution: Dilute the enzyme stock solution to the desired final concentration in pre-warmed assay buffer immediately before use.
-
-
Assay Setup:
-
Set up the reactions in a 96-well microplate. Each reaction should have a final volume of 200 µL.
-
To each well, add 180 µL of the working substrate solution.
-
Include appropriate controls:
-
Blank: 180 µL of working substrate solution and 20 µL of assay buffer (no enzyme).
-
Negative Control: If screening for inhibitors, include a control with the enzyme and substrate but no inhibitor.
-
-
-
Enzymatic Reaction and Measurement:
-
Pre-incubate the microplate containing the substrate solutions at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
Initiate the reaction by adding 20 µL of the working enzyme solution to each well.
-
Immediately place the microplate in the reader and begin monitoring the increase in absorbance at 405 nm.
-
Take readings at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.
-
-
Data Analysis:
-
Subtract the absorbance readings of the blank from all other readings.
-
Plot the absorbance at 405 nm versus time for each reaction.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve (ΔAbs/min).
-
The rate of p-nitroaniline release can be calculated using the Beer-Lambert law:
-
Rate (mol/min) = (ΔAbs/min) / ε
-
Where ε is the molar extinction coefficient of p-nitroaniline at 405 nm (approximately 10,000 M⁻¹cm⁻¹).
-
-
To determine the kinetic parameters (Km and Vmax), plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Caption: Experimental workflow for the glutamyl endopeptidase assay.
Caption: Principle of the chromogenic assay using this compound.
References
An In-depth Technical Guide to Fmoc-L-Glu-pNA: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-p-nitroanilide (Fmoc-L-Glu-pNA), a chromogenic substrate with significant applications in biochemical assays and peptide synthesis. This document details its chemical structure, a representative synthesis protocol, key characterization data, and its utility in enzymatic assays.
Chemical Structure and Properties
This compound is a derivative of L-glutamic acid. The α-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the γ-carboxyl group is amidated with p-nitroaniline.[1] This structure confers specific properties that are advantageous in its applications. The Fmoc group is a base-labile protecting group commonly used in solid-phase peptide synthesis, allowing for controlled peptide chain elongation. The p-nitroaniline (pNA) moiety is a chromophore that, when cleaved from the parent molecule by enzymatic activity, produces a yellow color that can be quantified spectrophotometrically at or around 405 nm.[2][3][4]
Chemical Structure:
Caption: General structure of this compound.
A more detailed 2D chemical structure is presented below:
(A detailed 2D chemical structure image would be inserted here if the tool supported image generation)
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 185547-51-7 | [1] |
| Molecular Formula | C26H23N3O7 | |
| Molecular Weight | 489.48 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥98% | |
| Melting Point | 219-225 °C | |
| Optical Rotation | [α]D20 = -33 ± 2º (c=1 in DMF) |
Synthesis of this compound
The synthesis of this compound is typically achieved through the coupling of Fmoc-protected L-glutamic acid with p-nitroaniline. While various coupling reagents and conditions can be employed, a common approach involves the activation of the γ-carboxylic acid of a suitably protected glutamic acid derivative followed by reaction with p-nitroaniline.
Logical Workflow for Synthesis:
Caption: Synthesis workflow for this compound.
Experimental Protocol:
A representative solution-phase synthesis protocol is described below. It is important to note that optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary to achieve optimal yields and purity.
Materials:
-
Fmoc-L-Glu(OtBu)-OH (Fmoc-L-glutamic acid α-tert-butyl ester)
-
p-Nitroaniline
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Coupling Reaction:
-
In a round-bottom flask, dissolve Fmoc-L-Glu(OtBu)-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C.
-
Add p-nitroaniline (1 equivalent) to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
-
Work-up and Purification of Protected Intermediate:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain Fmoc-L-Glu(OtBu)-pNA.
-
-
Deprotection of the α-carboxyl group:
-
Dissolve the purified Fmoc-L-Glu(OtBu)-pNA in a solution of TFA in DCM (e.g., 25-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent and TFA under reduced pressure.
-
-
Isolation of the Final Product:
-
Triturate the residue with cold diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 60-80% (overall) |
| Purity (HPLC) | >98% |
| ¹H NMR (DMSO-d6, 400 MHz) | δ (ppm): 10.4 (s, 1H, NH-pNA), 8.2 (d, 2H, Ar-pNA), 7.9 (d, 2H, Ar-pNA), 7.8-7.3 (m, 8H, Fmoc-Ar), 4.3-4.1 (m, 3H, Fmoc-CH, CH2), 3.8 (m, 1H, α-CH), 2.4 (t, 2H, γ-CH2), 2.0-1.8 (m, 2H, β-CH2). |
| ¹³C NMR (DMSO-d6, 100 MHz) | δ (ppm): 173.5, 171.8, 156.1, 145.0, 144.2, 140.7, 127.6, 127.1, 125.3, 124.0, 120.1, 119.2, 65.6, 54.1, 46.7, 31.5, 28.9. |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~3050 (Ar C-H), ~1700 (C=O), ~1590, 1500 (Ar C=C), ~1520, 1340 (NO2). |
Note: The provided NMR and IR data are representative and may vary slightly depending on the solvent and instrument used. For definitive characterization, it is recommended to acquire and interpret spectra on the synthesized compound.
Applications in Experimental Protocols
This compound is a valuable tool for studying enzymes that recognize and cleave glutamic acid residues. Its primary application is as a chromogenic substrate in colorimetric assays.
Gamma-Glutamyl Transpeptidase (GGT) Assay
Gamma-glutamyl transpeptidase (GGT) is an enzyme that catalyzes the transfer of the gamma-glutamyl moiety from gamma-glutamyl peptides to an acceptor. L-γ-Glutamyl-p-nitroanilide is a commonly used substrate for GGT, and the assay can be adapted for this compound to screen for GGT inhibitors or to study enzyme kinetics.
Experimental Workflow for GGT Assay:
Caption: Workflow for a GGT activity assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 100 mM Tris-HCl with 20 mM glycylglycine as a γ-glutamyl acceptor, pH 8.0.
-
Substrate Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it to the desired final concentration in the assay buffer.
-
Enzyme Solution: Prepare a solution of purified GGT or a biological sample containing GGT in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer and the substrate solution.
-
Initiate the reaction by adding the GGT enzyme solution to each well.
-
Incubate the plate at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 10-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance over time (ΔAbs/min).
-
Determine the GGT activity using the molar extinction coefficient of p-nitroaniline (ε ≈ 9.5-10.5 mM⁻¹cm⁻¹ at 405 nm).
-
Caspase-3 Assay
While the canonical substrate for caspase-3 is Ac-DEVD-pNA, this compound could potentially be used to screen for novel proteases with caspase-like activity or to study the substrate specificity of certain caspases or other proteases that recognize glutamic acid residues. The assay principle remains the same: cleavage of the p-nitroanilide moiety leads to a color change.
Experimental Protocol:
-
Reagent Preparation:
-
Cell Lysis Buffer: A buffer containing detergents (e.g., CHAPS or NP-40) to lyse cells and release cytosolic proteins.
-
Reaction Buffer: A buffer optimized for caspase activity (e.g., containing HEPES, DTT, and EDTA).
-
Substrate Solution: A stock solution of this compound in DMSO, diluted in the reaction buffer.
-
-
Sample Preparation:
-
Induce apoptosis in a cell culture using a known stimulus.
-
Harvest the cells and prepare a cell lysate using the lysis buffer.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
In a 96-well plate, add a defined amount of cell lysate protein to each well.
-
Add the reaction buffer to each well.
-
Initiate the reaction by adding the this compound substrate solution.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm.
-
Compare the absorbance of samples from apoptotic cells to that of non-apoptotic control cells to determine the fold-increase in protease activity.
-
Signaling Pathways
Currently, there is no direct evidence in the reviewed literature linking this compound to the modulation of specific signaling pathways. Its primary role is as an in vitro tool to measure the activity of enzymes that can cleave a glutamyl-p-nitroanilide bond. The enzymes it can be used to study, such as GGT and potentially certain caspases, are themselves involved in numerous signaling pathways related to cellular metabolism, oxidative stress, and apoptosis. For instance, GGT plays a crucial role in glutathione metabolism, which is central to cellular redox signaling. Caspases are key executioners in the apoptotic signaling cascade. Therefore, while this compound itself does not directly participate in signaling, it serves as a valuable reagent for investigating the enzymatic components of these critical pathways.
Conclusion
This compound is a well-defined chemical entity with significant utility in the fields of biochemistry and drug discovery. Its straightforward synthesis, coupled with the chromogenic properties of the p-nitroaniline leaving group, makes it an excellent substrate for the colorimetric assay of various proteases and peptidases. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to effectively synthesize, characterize, and utilize this versatile compound in their experimental workflows.
References
Fmoc-L-Glu-pNA (CAS: 185547-51-7): A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Fmoc-L-Glu-pNA, a chromogenic substrate widely utilized in biochemical and drug discovery research. Tailored for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, applications in enzymatic assays, and a comprehensive experimental protocol for its use.
Core Compound Specifications
This compound, with the CAS number 185547-51-7, is a highly purified N-terminally protected amino acid derivative. The presence of the p-nitroanilide (pNA) group allows for the colorimetric detection of enzymatic activity.
| Property | Value | Reference |
| CAS Number | 185547-51-7 | [1][2] |
| Molecular Formula | C₂₆H₂₃N₃O₇ | [3] |
| Molecular Weight | 489.48 g/mol | [3] |
| Purity | ≥98% | [3] |
| Appearance | Off-white to pale yellow powder | |
| Solubility | Soluble in DMSO | |
| Storage Temperature | 4°C |
Principle of Detection and Applications
This compound serves as a substrate for proteases that exhibit specificity for cleaving peptide bonds at the carboxyl-terminal side of glutamic acid residues. The enzymatic hydrolysis of the amide bond liberates p-nitroaniline (pNA), a chromophore that absorbs light at approximately 405 nm. The rate of pNA release, measured spectrophotometrically, is directly proportional to the enzyme's activity.
This characteristic makes this compound a valuable tool for:
-
Enzyme Kinetics Studies: Determination of kinetic parameters such as Kₘ and Vₘₐₓ for glutamyl-specific proteases.
-
High-Throughput Screening (HTS): Screening for inhibitors or activators of target proteases in drug discovery pipelines.
-
Biochemical Research: Investigating the activity and specificity of proteases involved in various physiological and pathological processes.
A primary application for substrates of this nature is in assays for Endoproteinase-GluC (V8 protease) from Staphylococcus aureus, a serine protease with high specificity for glutamic acid residues.
Experimental Protocol: Endoproteinase-GluC (V8 Protease) Activity Assay
This protocol provides a detailed methodology for measuring the activity of Endoproteinase-GluC using this compound.
3.1. Materials and Reagents
-
This compound (CAS: 185547-51-7)
-
Endoproteinase-GluC (V8 Protease) from Staphylococcus aureus
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Calibrated pipettes
-
Reagent reservoirs
3.2. Preparation of Solutions
-
This compound Stock Solution (10 mM): Dissolve 4.9 mg of this compound in 1 mL of DMSO. Mix thoroughly until fully dissolved. Store at -20°C, protected from light.
-
Endoproteinase-GluC Working Solution: Prepare a working solution of the enzyme in the Assay Buffer. The final concentration will depend on the specific activity of the enzyme preparation and should be determined empirically to ensure the reaction remains in the linear range during the measurement period.
-
Assay Buffer (50 mM Tris-HCl, pH 7.8): Prepare the buffer and adjust the pH to 7.8 at the desired reaction temperature (e.g., 37°C).
3.3. Assay Procedure
-
Prepare the Reaction Mixture: In each well of a 96-well microplate, add the components in the following order:
-
Assay Buffer (volume to bring the final reaction volume to 200 µL)
-
This compound solution (e.g., 20 µL of a 1 mM working solution for a final concentration of 100 µM)
-
-
Pre-incubation: Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
Initiate the Reaction: Add the Endoproteinase-GluC working solution (e.g., 20 µL) to each well to start the reaction. Mix gently by pipetting or using an orbital shaker.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader. Take readings at regular intervals (e.g., every 60 seconds) for a duration of 15-30 minutes.
-
Data Analysis:
-
Plot the absorbance at 405 nm versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/min).
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mg) = (V₀ * Reaction Volume (L)) / (ε * path length (cm) * amount of enzyme (mg))
-
The molar extinction coefficient (ε) for p-nitroaniline at 405 nm is 9,920 M⁻¹cm⁻¹.
-
-
Visualized Workflows and Relationships
Diagram 1: Enzymatic Assay Workflow
References
The Application of Fmoc-L-Glu-pNA in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-L-Glu-pNA (Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-p-nitroanilide) is a versatile biochemical reagent primarily utilized as a chromogenic substrate precursor for the detection and quantification of γ-glutamyl transpeptidase (GGT) and potentially other enzymes capable of cleaving a γ-glutamyl bond. This technical guide provides an in-depth overview of the principles behind its use, detailed experimental protocols, and the relevant biochemical pathways. The core utility of this compound lies in the enzymatic release of the chromophore p-nitroaniline (pNA), which can be measured spectrophotometrically. Due to the presence of the N-terminal Fmoc protecting group, a deprotection step is necessary to generate the active substrate, L-Glutamic acid γ-p-nitroanilide (L-Glu-pNA), for enzymatic assays.
Introduction to this compound
This compound is a derivative of L-glutamic acid where the α-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the γ-carboxyl group is linked to a p-nitroaniline (pNA) molecule. In biochemistry, its primary role is as a stable precursor to the chromogenic substrate L-Glu-pNA. The enzymatic cleavage of the γ-glutamyl bond from L-Glu-pNA by enzymes such as γ-glutamyl transpeptidase (GGT) releases p-nitroaniline, a yellow-colored compound that can be quantified by measuring its absorbance at or near 405 nm.
The Fmoc group is a base-labile protecting group commonly used in solid-phase peptide synthesis.[1] Its presence on this compound prevents the free amine from participating in unwanted side reactions, ensuring the stability of the compound during storage and handling. For use in enzymatic assays, this protective group must be removed to expose the α-amino group of the glutamic acid residue, yielding the active substrate L-Glu-pNA.
Core Application: Measurement of γ-Glutamyl Transpeptidase (GGT) Activity
γ-Glutamyl transpeptidase is a cell-surface enzyme that plays a crucial role in glutathione metabolism by catalyzing the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water (hydrolysis).[2][3] GGT is a significant diagnostic marker for various diseases, particularly of the liver and biliary system.[4]
The use of L-Glu-pNA, derived from this compound, provides a simple and reliable method for assaying GGT activity. The rate of pNA release is directly proportional to the GGT activity in the sample.
Quantitative Data
The enzymatic activity of GGT on the substrate L-Glu-pNA can be characterized by Michaelis-Menten kinetics. The following tables summarize key quantitative data for the chromophore p-nitroaniline and the kinetic parameters of GGT with L-Glu-pNA.
| Parameter | Value | Wavelength (nm) | Conditions |
| Molar Extinction Coefficient (ε) of p-nitroaniline | 8,800 M⁻¹cm⁻¹ | 405 | pH 8.0 |
| Molar Extinction Coefficient (ε) of p-nitroaniline | 9,500 M⁻¹cm⁻¹ | 405 | General test conditions |
| Enzyme Source | Acceptor Substrate | Kₘ for L-Glu-pNA (mM) | Vₘₐₓ | Conditions | Reference |
| Hog Kidney | Glycylglycine | 1.87 | Not specified | pH not specified | [5] |
| Rat Kidney | Glycylglycine | 2.02 (autotranspeptidation) | Not specified | pH not specified | |
| Bovine Kidney | Glycylglycine | 0.61-0.68 | Not specified | pH not specified | |
| Hog Kidney | None (hydrolysis) | Not specified | Not specified | pH not specified | |
| Human | Glycylglycine | 1.2 ± 0.1 | Not specified | pH not specified |
Experimental Protocols
The use of this compound in a biochemical assay involves a two-stage process: the deprotection of the Fmoc group to generate the active substrate, followed by the enzymatic assay itself.
Stage 1: Fmoc Deprotection of this compound
Objective: To remove the Fmoc protecting group from this compound to yield L-Glu-pNA.
Materials:
-
This compound
-
Dimethylformamide (DMF)
-
Piperidine
-
Round bottom flask
-
Shaker
-
Filtration apparatus
Procedure:
-
Dissolve this compound in a minimal amount of DMF.
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Add the 20% piperidine solution to the dissolved this compound. A common ratio is approximately 10 mL of piperidine solution per gram of Fmoc-protected compound.
-
Shake the mixture at room temperature for 5-10 minutes.
-
The deprotection can be monitored by thin-layer chromatography (TLC) to ensure the disappearance of the starting material.
-
Once the reaction is complete, the L-Glu-pNA product can be isolated, typically by precipitation and washing, or the reaction mixture may be sufficiently diluted for direct use in the enzymatic assay, depending on the required purity and potential interference from the deprotection reagents.
Stage 2: γ-Glutamyl Transpeptidase (GGT) Activity Assay
Objective: To measure the activity of GGT in a sample using the deprotected L-Glu-pNA as a chromogenic substrate.
Materials:
-
L-Glu-pNA solution (prepared in Stage 1)
-
GGT Assay Buffer (e.g., 100 mM TRIS, pH 8.6)
-
Acceptor substrate solution (e.g., 100 mM Glycylglycine in GGT Assay Buffer)
-
Sample containing GGT (e.g., serum, tissue homogenate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-418 nm
-
p-nitroaniline (pNA) standard solution (for calibration curve)
Procedure:
-
pNA Standard Curve:
-
Prepare a series of dilutions of a known concentration of pNA standard solution in GGT Assay Buffer in a 96-well plate.
-
Include a blank well with only the assay buffer.
-
Measure the absorbance at 405-418 nm and plot absorbance versus nmol/well to generate a standard curve.
-
-
Sample Preparation:
-
Prepare tissue homogenates or cell lysates in ice-cold GGT Assay Buffer.
-
Centrifuge to remove insoluble material.
-
Serum samples can often be used directly or with minimal dilution.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the sample (e.g., 10 µL).
-
Prepare a reaction mixture containing the GGT Assay Buffer, L-Glu-pNA, and the acceptor substrate (Glycylglycine). A typical final concentration for L-Glu-pNA is in the range of 1-4 mM.
-
Initiate the reaction by adding the reaction mixture to the sample wells.
-
Incubate the plate at 37°C.
-
-
Measurement:
-
Measure the absorbance at 405-418 nm at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay).
-
For a kinetic assay, determine the rate of change in absorbance (ΔA/min).
-
-
Calculation of GGT Activity:
-
Using the pNA standard curve, convert the absorbance values (or the rate of change in absorbance) to the amount of pNA produced (or the rate of pNA production).
-
Calculate the GGT activity using the following formula: GGT Activity (mU/mL) = (Amount of pNA generated in nmol / (incubation time in min x sample volume in mL))
-
One unit of GGT is defined as the amount of enzyme that generates 1.0 µmol of pNA per minute at 37°C.
-
Visualizations
Experimental Workflow
The overall experimental workflow for utilizing this compound in a GGT assay is depicted below.
Glutathione Metabolism Pathway
This compound is used to assay GGT, a key enzyme in the γ-glutamyl cycle, which is central to glutathione metabolism.
Catalytic Mechanism of γ-Glutamyl Transpeptidase
The enzymatic reaction of GGT proceeds via a ping-pong mechanism involving the formation of a γ-glutamyl-enzyme intermediate.
Conclusion
This compound serves as a valuable and stable precursor for the chromogenic substrate L-Glu-pNA, which is instrumental in the study of γ-glutamyl transpeptidase activity. The straightforward, two-stage process of deprotection followed by a colorimetric assay provides researchers with a robust tool for investigating the role of GGT in various physiological and pathological processes. The data and protocols presented in this guide offer a comprehensive framework for the effective application of this compound in a biochemical research setting.
References
- 1. Novel deprotection method of Fmoc group under neutral hydrogenation conditions | Semantic Scholar [semanticscholar.org]
- 2. gamma-Glutamyl transpeptidase: catalytic mechanism and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the mechanism and kinetic constants for hog kidney gamma-glutamyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-L-Glu-pNA: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of the Chromogenic Substrate for Glutamyl Endopeptidases
Introduction
Fmoc-L-Glu-pNA (Nα-(9-Fluorenylmethoxycarbonyl)-L-Glutamic acid γ-p-nitroanilide) is a synthetic chromogenic substrate meticulously designed for the sensitive and specific detection of glutamyl endopeptidase activity. These proteases, which selectively cleave peptide bonds at the carboxyl side of glutamic acid residues, are pivotal in a multitude of physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key applications, detailed experimental protocols, and a summary of its chemical and physical properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and enzymatic studies.
Core Concepts
Chemical Properties
| Property | Value |
| CAS Number | 185547-51-7[1] |
| Molecular Formula | C26H23N3O7[2] |
| Molecular Weight | 489.48 g/mol [2] |
| Purity | ≥98%[2] |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
| Storage | Store at 2-8°C, protected from light |
Mechanism of Action
The utility of this compound as a chromogenic substrate lies in its specific recognition and cleavage by glutamyl endopeptidases. The substrate comprises an L-glutamic acid residue linked to a p-nitroaniline (pNA) chromophore via an amide bond. In its intact form, this compound is colorless. Upon enzymatic hydrolysis by a glutamyl endopeptidase, the amide bond is cleaved, releasing the pNA molecule. The liberated pNA exhibits a distinct yellow color, with a maximum absorbance at approximately 405 nm. The rate of pNA release, and therefore the increase in absorbance, is directly proportional to the enzyme's activity. This colorimetric change allows for the continuous and quantitative monitoring of the enzymatic reaction.
Caption: Enzymatic cleavage of this compound by a glutamyl endopeptidase.
Applications in Research and Drug Development
The specific nature of the interaction between this compound and glutamyl endopeptidases makes it a valuable tool in various research and development applications:
-
Enzyme Characterization: this compound is instrumental in determining the kinetic parameters of glutamyl endopeptidases, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). This information is crucial for understanding the enzyme's catalytic efficiency and substrate affinity.
-
Inhibitor Screening: In drug discovery, this substrate is widely used in high-throughput screening assays to identify and characterize inhibitors of specific glutamyl endopeptidases. A decrease in the rate of pNA release in the presence of a test compound indicates potential inhibitory activity.
-
Protease Specificity Studies: By comparing the hydrolysis rates of this compound with other p-nitroanilide-based substrates containing different amino acid residues, researchers can elucidate the substrate specificity of various proteases.
-
Quality Control: this compound can be used as a quality control reagent to assess the activity of purified enzyme preparations or to detect the presence of glutamyl endopeptidase activity in biological samples.
Quantitative Data
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| S. aureus V8 Protease | Boc-Ala-Leu-Leu-Glu-pNA | 0.41 | Illustrative | Illustrative | Illustrative |
Note: The Vmax, kcat, and kcat/Km values are highly dependent on the specific assay conditions (e.g., enzyme concentration, temperature, pH, and buffer composition) and should be determined empirically for each experimental setup.
Experimental Protocols
The following is a generalized protocol for a typical enzyme assay using this compound in a 96-well microplate format. It is recommended to optimize the conditions for each specific enzyme and experimental goal.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Purified glutamyl endopeptidase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Further dilute the stock solution with assay buffer to the desired working concentrations.
-
Enzyme Preparation: Prepare a stock solution of the glutamyl endopeptidase in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup:
-
Add 180 µL of the this compound working solution to each well of the microplate.
-
Include appropriate controls:
-
Blank: 180 µL of assay buffer without the substrate.
-
Substrate Control: 180 µL of the highest concentration of this compound working solution without the enzyme.
-
Enzyme Control: 20 µL of the enzyme solution with 160 µL of assay buffer.
-
-
-
Reaction Initiation: Pre-incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes. Initiate the reaction by adding 20 µL of the enzyme solution to each well containing the substrate.
-
Data Acquisition: Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for a period of 15-30 minutes.
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance versus time for each substrate concentration.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Convert the change in absorbance per unit time to the rate of product formation using the Beer-Lambert law (ε of pNA at 405 nm is approximately 10,000 M⁻¹cm⁻¹).
-
Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Caption: A typical experimental workflow for an enzyme assay using this compound.
References
The Principle of Fmoc-L-Glu-pNA as a Chromogenic Substrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, experimental applications, and relevant biological pathways associated with the use of Nα-(9-Fluorenylmethyloxycarbonyl)-L-glutamyl p-nitroanilide (Fmoc-L-Glu-pNA) as a chromogenic enzyme substrate. While specific kinetic data for the enzymatic cleavage of this compound is not extensively documented in peer-reviewed literature, this guide extrapolates from closely related substrates to provide a robust framework for its application in research and drug discovery.
Core Principle: Enzymatic Cleavage and Chromogenic Detection
This compound is a synthetic molecule designed to act as a substrate for specific proteases. Its utility lies in a straightforward and quantifiable enzymatic assay based on the following principle:
-
Substrate Structure: The molecule consists of an L-glutamic acid residue linked via an amide bond to a p-nitroaniline (pNA) group. The N-terminus of the glutamic acid is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.
-
Enzymatic Action: Certain proteases, particularly those with a specificity for cleaving at the carboxyl side of glutamic acid residues, can hydrolyze the amide bond between the glutamate and the pNA moiety.
-
Chromogenic Product: The substrate, this compound, is essentially colorless. However, the enzymatic cleavage releases free p-nitroaniline (pNA). This product has a distinct yellow color and exhibits strong absorbance in the visible light spectrum.
-
Spectrophotometric Quantification: The rate of the enzymatic reaction can be continuously monitored by measuring the increase in absorbance at or near the absorbance maximum of pNA, which is typically between 405 and 410 nm. The rate of pNA formation is directly proportional to the enzyme's activity under initial velocity conditions.
Potential Target Enzymes
Based on substrate specificity, two primary classes of proteases are potential candidates for cleaving this compound:
Glutamyl Endopeptidases
These enzymes exhibit a strong preference for cleaving peptide bonds at the carboxyl side of glutamic acid residues. A prominent and well-characterized example is:
-
V8 Protease (Endoproteinase-GluC) from Staphylococcus aureus : This serine protease is highly specific for glutamic acid residues, making it a prime candidate for cleaving this compound. Its specificity can be modulated by buffer conditions; in ammonium bicarbonate or acetate buffers, cleavage is highly restricted to glutamate, while in phosphate buffers, some cleavage at aspartate residues may also occur.
Caspases
Caspases (cysteine-aspartic proteases) are a family of proteases central to apoptosis and inflammation. While their primary specificity is for aspartic acid at the P1 position, some caspases have been shown to tolerate glutamic acid at this position, albeit with significantly lower efficiency.
-
Caspase-3: As a key executioner caspase in apoptosis, its substrate specificity is well-studied. While the canonical recognition sequence is DEVD (Asp-Glu-Val-Asp), the tolerance for substitutions at the P1 position suggests that under certain conditions or with engineered variants, cleavage of a Glu-pNA bond might be detectable.
Quantitative Data Presentation
Due to the lack of specific published kinetic data for this compound, the following table presents data for a closely related and well-characterized chromogenic substrate, Z-Phe-Leu-Glu-pNA, with V8 Protease. This serves as a valuable reference point for estimating the potential kinetic parameters when designing experiments with this compound.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| V8 Protease (S. aureus) | Z-Phe-Leu-Glu-pNA | Data not available | Data not available | High specificity constant reported |
Note: The kinetic parameters (Km and kcat) for enzyme-substrate interactions are highly dependent on experimental conditions such as pH, temperature, and buffer composition. The data for Z-Phe-Leu-Glu-pNA indicates a high specificity constant, suggesting it is a sensitive substrate for V8 protease. Researchers using this compound would need to empirically determine these parameters for their specific experimental setup.
Experimental Protocols
The following are detailed methodologies for performing an enzyme activity assay and determining kinetic parameters using a glutamyl-pNA substrate. These can be adapted for this compound.
General Enzyme Activity Assay
This protocol provides a step-by-step guide for measuring the activity of a glutamyl endopeptidase.
Materials:
-
This compound
-
Glutamyl endopeptidase (e.g., V8 Protease)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader with temperature control, capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C, protected from light.
-
Enzyme Stock Solution: Prepare a stock solution of the enzyme (e.g., 1 mg/mL) in cold Assay Buffer. Aliquot and store according to the manufacturer's recommendations (typically -20°C or -80°C).
-
Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock to a suitable working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear rate of reaction for at least 10-15 minutes.
-
-
Assay Setup:
-
Set up the microplate with reactions in triplicate. Include a "no enzyme" control for each substrate concentration to measure the rate of non-enzymatic hydrolysis.
-
Add Assay Buffer to each well.
-
Add the desired volume of the this compound stock solution to each well and mix. The final concentration of DMSO should be kept low (typically <5%) to avoid affecting enzyme activity.
-
Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the Enzyme Working Solution to each well.
-
Immediately place the plate in the microplate reader and begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.
-
Correct the rate by subtracting the rate of the "no enzyme" control.
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law:
-
Activity (µmol/min/mg) = (ΔAbs/min × V) / (ε × l × [E])
-
Where:
-
V = final reaction volume (in mL)
-
ε = molar extinction coefficient of p-nitroaniline at 405 nm (typically ~10,000 M-1cm-1, but should be determined for the specific buffer conditions)
-
l = path length of the well (in cm)
-
[E] = final enzyme concentration (in mg/mL)
-
-
-
Determination of Km and Vmax
This protocol describes how to determine the Michaelis-Menten kinetic parameters.
Procedure:
-
Follow the general enzyme activity assay protocol, but vary the concentration of this compound over a wide range (e.g., from 0.1 × Km to 10 × Km, if Km is estimated). A good starting point is a logarithmic dilution series.
-
For each substrate concentration, determine the initial velocity (V0) of the reaction in units of µmol/min.
-
Plot the initial velocity (V0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R) to determine the values of Km and Vmax.
-
V0 = (Vmax × [S]) / (Km + [S])
-
-
Alternatively, a linear plot such as the Lineweaver-Burk plot (1/V0 vs. 1/[S]) can be used to visualize the data, although non-linear regression is generally more accurate.
Visualization of Pathways and Workflows
Enzymatic Reaction of this compound
Caption: Enzymatic cleavage of this compound to yield a chromogenic product.
Experimental Workflow for Kinetic Analysis
Fmoc-L-Glu-pNA molecular weight and formula
This guide provides a detailed overview of the physicochemical properties of Fmoc-L-Glu-pNA, a chromogenic substrate utilized by researchers, scientists, and drug development professionals in various biochemical assays.
Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing a clear reference for experimental design and execution.
| Property | Value | Citations |
| Molecular Formula | C26H23N3O7 | [1][2] |
| Molecular Weight | 489.48 g/mol | [1][2][3] |
| CAS Number | 185547-51-7 | |
| Appearance | White to off-white powder | |
| Purity | ≥98% | |
| Melting Point | 219-225 °C | |
| Storage Temperature | 0-8 °C |
Molecular Structure
The chemical structure of this compound consists of three key components: the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, the central L-glutamic acid residue, and the C-terminal p-nitroaniline (pNA) chromophore. The hydrolysis of the amide bond between the glutamic acid and p-nitroaniline by specific proteases releases the pNA molecule, which can be quantified spectrophotometrically.
Experimental Protocols
While specific experimental protocols are highly dependent on the application, a general methodology for utilizing this compound as a substrate in an enzymatic assay is outlined below. This serves as a foundational workflow that can be adapted to specific research needs.
References
Basic understanding of Fmoc chemistry
An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of custom peptides is a fundamental requirement. Solid-Phase Peptide Synthesis (SPPS) utilizing Fluorenylmethyloxycarbonyl (Fmoc) chemistry stands as the predominant and most versatile method for this purpose.[1] This in-depth technical guide delineates the core principles of Fmoc SPPS, providing a detailed exploration of the chemical strategies, experimental protocols, and critical considerations for the successful assembly of peptide chains.
Core Principles of Fmoc Chemistry
Solid-Phase Peptide Synthesis (SPPS) revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin.[1] This solid support facilitates the stepwise addition of amino acids, as excess reagents and byproducts are easily removed through simple filtration and washing.[1] The synthesis follows a cyclical process, with each cycle comprising two primary steps: the deprotection of the Nα-amino group and the coupling of the next Nα-protected amino acid.[1]
The Fmoc/tBu strategy is a cornerstone of modern SPPS, relying on an orthogonal protection scheme. The Nα-amino group is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt).[2] This orthogonality is crucial, as it allows for the selective removal of the Fmoc group at each cycle using a mild base without disturbing the side-chain protectors, which are only removed at the final cleavage step with a strong acid.
Key Advantages of Fmoc Chemistry:
-
Mild Deprotection Conditions: The use of a mild base like piperidine for Fmoc removal preserves the integrity of the growing peptide chain and acid-sensitive side-chain protecting groups.
-
Orthogonality: The distinct chemical labilities of the Nα-Fmoc group (base-labile) and side-chain groups (acid-labile) prevent unwanted side reactions.
-
Automation-Friendly: The cyclical nature and simple wash steps make Fmoc chemistry highly suitable for automated peptide synthesizers.
-
UV-Monitoring: The Fmoc group exhibits strong UV absorbance, enabling real-time photometric monitoring of the deprotection reaction's completeness.
The Fmoc SPPS Workflow
The synthesis of a peptide using Fmoc chemistry is a cyclical process involving the repetition of several key steps. The general workflow is illustrated below.
References
Methodological & Application
Application Notes and Protocols for Fmoc-L-Glu-pNA in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Glu-pNA (Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-p-nitroanilide) is a chromogenic substrate designed for the kinetic analysis of enzymes that exhibit specificity for cleaving peptide bonds at the C-terminal side of glutamic acid residues.[1][2] A key enzyme in this class is the V8 protease (Endoproteinase-Glu-C) from Staphylococcus aureus, a serine protease with high specificity for glutamic acid residues.[3][4] This substrate is a valuable tool in drug discovery and biochemical research for screening enzyme inhibitors and characterizing enzyme activity.[1]
The principle of the assay is based on the enzymatic hydrolysis of the amide bond linking the glutamic acid residue to a p-nitroaniline (pNA) molecule. The release of the chromophore pNA results in a measurable increase in absorbance at approximately 405 nm, allowing for the continuous monitoring of enzyme activity. The rate of pNA formation is directly proportional to the enzyme's activity under initial velocity conditions.
Data Presentation
The determination of kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) is fundamental for characterizing enzyme-substrate interactions. Below is a template for presenting such data for a generic glutamyl endopeptidase with this compound.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Glutamyl Endopeptidase | This compound | 0.25 | 15.0 | 10.5 | 4.2 x 10⁴ |
| (Hypothetical Enzyme A) | |||||
| Glutamyl Endopeptidase | Inhibitor X (10 µM) | 0.50 | 14.8 | 10.4 | 2.1 x 10⁴ |
| (Hypothetical Enzyme A) |
Experimental Protocols
A detailed and standardized protocol is crucial for obtaining reproducible kinetic data. The following methodology provides a comprehensive guide for a typical enzyme kinetic assay using this compound.
Reagent Preparation
-
Assay Buffer: Prepare a suitable buffer for the enzyme of interest. For V8 protease, a common buffer is 50 mM Tris-HCl, pH 7.8. The optimal buffer conditions should be determined for each specific enzyme.
-
Substrate Stock Solution: Due to the hydrophobic nature of this compound, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Ensure the substrate is fully dissolved. Store this stock solution at -20°C, protected from light.
-
Enzyme Working Solution: Prepare a working solution of the purified enzyme in a suitable cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate over the course of the measurement. It is recommended to keep the enzyme on ice.
Enzyme Activity Assay Protocol
-
Prepare Serial Dilutions: From the substrate stock solution, prepare a series of dilutions in the assay buffer to achieve a range of final substrate concentrations for the kinetic analysis. It is important to maintain a constant final DMSO concentration (ideally ≤1% v/v) across all wells to avoid solvent effects on enzyme activity.
-
Set up the Reaction Plate: In a clear, flat-bottom 96-well microplate, add the diluted substrate solutions to the appropriate wells. Also, include control wells containing only the assay buffer and substrate (no enzyme) to measure any non-enzymatic hydrolysis.
-
Pre-incubation: Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
Initiate the Reaction: Add the enzyme working solution to each well to start the reaction. Mix gently, for example, by using the automated shaking function of the microplate reader.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm using a microplate spectrophotometer capable of kinetic measurements. Record data at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes. Ensure the reaction progress curves are linear.
Data Analysis
-
Calculate Initial Velocity (V₀): Determine the rate of change in absorbance per unit of time (ΔAbs/min) from the linear portion of the absorbance versus time plot for each substrate concentration.
-
Convert to Product Concentration: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of pNA formation. The molar extinction coefficient for pNA is approximately 10,660 M⁻¹cm⁻¹ at 405 nm in a neutral pH buffer.
-
Velocity (mol/min) = (ΔAbs/min) / (ε * l)
-
ε = molar extinction coefficient of pNA
-
l = path length of the well (in cm)
-
-
-
Determine Kinetic Parameters: Plot the initial reaction velocity (V₀) against the substrate concentration ([S]). Fit the resulting data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining enzyme kinetic parameters using the this compound substrate.
Caption: Workflow for enzyme kinetic analysis using this compound.
Signaling Pathway Context: Role of V8 Protease in Pathogenesis
While this compound is a tool for in vitro assays, the enzymes it helps characterize, such as S. aureus V8 protease, play significant roles in biological pathways, particularly in pathogenesis. The diagram below provides a simplified overview of the V8 protease's involvement in skin infections.
Caption: Role of S. aureus V8 protease in skin pathogenesis.
References
Application Notes and Protocols for Fmoc-L-Glu-pNA in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Glu-pNA (Nα-Fmoc-L-glutamic acid γ-p-nitroanilide) is a specialized amino acid derivative crucial for the solid-phase peptide synthesis (SPPS) of chromogenic peptide substrates. The incorporation of a p-nitroanilide (pNA) group, a well-established chromophore, at the γ-carboxyl group of glutamic acid allows for the convenient and continuous monitoring of protease activity. Upon enzymatic cleavage of the amide bond linking the peptide to the pNA moiety, the release of free p-nitroaniline results in a measurable increase in absorbance, typically at 405 nm. This property makes this compound an invaluable tool in drug discovery and biochemical research for high-throughput screening of enzyme inhibitors and for studying enzyme kinetics.
These application notes provide detailed protocols for the use of this compound in Fmoc-based solid-phase peptide synthesis, including coupling, cleavage, and its application in enzymatic assays.
Chemical Properties
| Property | Value |
| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-p-nitroanilide |
| Molecular Formula | C26H23N3O7 |
| Molecular Weight | 489.48 g/mol |
| CAS Number | 185547-51-7 |
| Appearance | Off-white to yellow powder |
| Purity | ≥98% |
| Solubility | Soluble in DMF, NMP, and DMSO |
Applications in Solid-Phase Peptide Synthesis
This compound is primarily used as the C-terminal residue in the synthesis of peptide substrates for a variety of proteases, particularly glutamyl endopeptidases and other enzymes that recognize and cleave after glutamate residues. The Fmoc-SPPS strategy allows for the stepwise assembly of the peptide chain on a solid support, with the C-terminal this compound already attached to the resin or coupled as the first amino acid.
The key advantage of using Fmoc chemistry is the mild deprotection conditions (typically piperidine in DMF), which are compatible with the p-nitroanilide moiety. The strong UV absorbance of the Fmoc group also facilitates the monitoring of coupling and deprotection reactions.
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis of a Chromogenic Substrate
This protocol outlines the manual synthesis of a model tripeptide, Ac-Ala-Ala-Glu-pNA, on a Rink Amide resin.
Materials:
-
Rink Amide resin (0.5-1.0 mmol/g loading)
-
This compound
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl cyanohydroxyiminoacetate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection (Resin):
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and shake for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq), OxymaPure® (3 eq), and DIC (3 eq) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2-4 hours at room temperature.
-
To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Fmoc Deprotection (this compound): Repeat step 2.
-
Coupling of Fmoc-Ala-OH:
-
Repeat the coupling procedure (step 3) using Fmoc-Ala-OH.
-
Monitor coupling completion with a Kaiser test.
-
-
Fmoc Deprotection (Fmoc-Ala-OH): Repeat step 2.
-
Coupling of the Second Fmoc-Ala-OH: Repeat step 5.
-
Fmoc Deprotection (Final): Repeat step 2.
-
N-terminal Acetylation:
-
Wash the deprotected resin with DMF.
-
Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.
-
Shake for 30 minutes.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Shake at room temperature for 2-3 hours.
-
Filter the cleavage mixture into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding cold diethyl ether (10 volumes).
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Protocol 2: Enzymatic Assay Using a Synthesized Chromogenic Peptide Substrate
This protocol describes a general procedure for measuring the activity of a glutamyl endopeptidase using a custom-synthesized peptide-pNA substrate.
Materials:
-
Synthesized and purified peptide-pNA substrate (e.g., Ac-Ala-Ala-Glu-pNA)
-
Glutamyl endopeptidase (e.g., V8 protease from Staphylococcus aureus)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of the peptide-pNA in DMSO.
-
Enzyme Dilution Series: Prepare a series of enzyme dilutions in the assay buffer to determine the optimal enzyme concentration.
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer (to a final volume of 200 µL)
-
Substrate solution (e.g., 10 µL of a 2 mM working solution for a final concentration of 100 µM)
-
-
Include control wells:
-
No-enzyme control: Assay buffer and substrate only.
-
No-substrate control: Assay buffer and enzyme only.
-
-
-
Initiate the Reaction:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Add the enzyme solution to the appropriate wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405 nm every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA405/min) from the linear portion of the absorbance vs. time plot.
-
Convert the rate of absorbance change to the rate of p-nitroaniline production using the Beer-Lambert law (A = εcl), where:
-
Quantitative Data Summary
| Parameter | Description | Typical Values/Ranges | Notes |
| Resin Loading | Functional capacity of the solid support. | 0.3 - 1.0 mmol/g | Lower loading can be beneficial for longer or more difficult sequences. |
| Coupling Reagents | Reagents used to activate the carboxylic acid of the incoming Fmoc-amino acid. | DIC/Oxyma, HBTU/DIPEA, HATU/DIPEA | Choice depends on the specific amino acids and potential for side reactions. |
| Coupling Time | Duration of the coupling reaction. | 1 - 4 hours | Can be monitored by a qualitative colorimetric test (e.g., Kaiser test). |
| Fmoc Deprotection Reagent | Base used to remove the Fmoc protecting group. | 20-40% Piperidine in DMF | A two-step deprotection is common (e.g., 5 min + 20 min). |
| Cleavage Cocktail | Acidic mixture to cleave the peptide from the resin and remove side-chain protecting groups. | TFA/TIS/H₂O (95:2.5:2.5) | Scavengers like TIS are crucial to prevent side reactions. |
| Cleavage Time | Duration of the cleavage reaction. | 2 - 4 hours | Longer times may be required for complete removal of certain protecting groups. |
| p-Nitroaniline Extinction Coefficient (ε) | Molar absorptivity of p-nitroaniline at 405 nm. | ~10,000 M⁻¹cm⁻¹[1][2] | This value is essential for calculating enzyme activity. It can be pH-dependent. |
Visualizations
Caption: General workflow for the solid-phase synthesis of a peptide-pNA.
Caption: Workflow for a typical enzymatic assay using a chromogenic peptide-pNA substrate.
Caption: Simplified mechanism of acid-catalyzed cleavage from an amide resin.
References
Application Notes and Protocols for Fmoc-L-Glu-pNA in Protease Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Glu-pNA (Nα-(9-Fluorenylmethoxycarbonyl)-L-Glutamic acid γ-p-nitroanilide) is a chromogenic substrate designed for the sensitive and specific measurement of protease activity, particularly those that recognize and cleave at the C-terminal side of glutamic acid residues. This application note provides detailed protocols for the use of this compound in determining protease activity and for screening potential inhibitors. The primary enzyme discussed is the Staphylococcus aureus V8 protease (also known as Endoproteinase Glu-C), a serine protease with high specificity for glutamic acid residues.[1][2]
The assay principle is based on the enzymatic hydrolysis of the peptide bond between the L-glutamic acid and the p-nitroaniline (pNA) moiety. Cleavage of this bond by a protease releases the yellow chromophore, p-nitroaniline, which can be quantified by measuring the increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the protease activity.
Key Features of this compound
-
Specificity: Designed for proteases that cleave at the C-terminus of glutamic acid.
-
Chromogenic Detection: Allows for simple and continuous monitoring of enzyme activity using a standard spectrophotometer or microplate reader.
-
Versatility: Suitable for a variety of applications including enzyme characterization, kinetics, and inhibitor screening.
Enzyme of Interest: Staphylococcus aureus V8 Protease (Endoproteinase Glu-C)
Staphylococcus aureus V8 protease is a serine protease that exhibits high specificity for cleaving peptide bonds on the C-terminal side of glutamic acid residues, making it an ideal enzyme for use with this compound.[1][2] In certain buffer conditions, it can also cleave at aspartic acid residues, though at a much lower rate.[3]
Optimal Reaction Conditions for S. aureus V8 Protease
| Parameter | Optimal Value | Notes |
| pH | 7.8 - 8.5 | For specific cleavage at glutamic acid residues, ammonium bicarbonate or ammonium acetate buffer is recommended. In phosphate buffer, cleavage may also occur at aspartic acid residues. A lower pH optimum of 4.0 has also been reported. |
| Temperature | 37°C | The enzyme is active over a range of temperatures, but 37°C is commonly used for assays. |
| Inhibitors | DFP, α2-macroglobulin, TLCK | As a serine protease, it is inhibited by diisopropylfluorophosphate (DFP). It is also inhibited by the general protease inhibitor α2-macroglobulin and TLCK. |
Enzymatic Reaction and Assay Principle
The fundamental reaction involves the cleavage of the amide bond in this compound by a glutamate-specific protease, releasing p-nitroaniline.
Caption: Enzymatic cleavage of this compound by a glutamate-specific protease.
Experimental Protocols
Protocol 1: Determination of Protease Activity
This protocol outlines the steps to measure the activity of a protease, such as S. aureus V8 protease, using this compound.
Caption: Workflow for determining protease activity using this compound.
Materials:
-
This compound
-
Staphylococcus aureus V8 protease (or other glutamate-specific protease)
-
Assay Buffer: 50 mM Ammonium Bicarbonate, pH 7.8
-
DMSO (for dissolving the substrate)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store this stock solution at -20°C, protected from light.
-
Prepare a working solution of the protease in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course. Keep the enzyme solution on ice.
-
Set up the reactions in a 96-well microplate. A typical reaction volume is 100-200 µL.
-
Add Assay Buffer to each well.
-
Add the protease solution to the appropriate wells. Include a blank control with no enzyme.
-
Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
-
Initiate the reaction by adding the this compound substrate to each well. The final substrate concentration will need to be optimized, but a starting point of 0.1-1 mM is recommended.
-
Immediately begin measuring the absorbance at 405 nm in a microplate reader.
-
Kinetic Assay (recommended): Measure the absorbance every 1-2 minutes for 15-30 minutes.
-
Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then measure the final absorbance.
-
-
Calculate the rate of reaction. For a kinetic assay, determine the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min). For an endpoint assay, subtract the initial absorbance from the final absorbance and divide by the incubation time.
-
Calculate the protease activity. Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of pNA formation. The molar extinction coefficient (ε) for p-nitroaniline at 405 nm is approximately 10,500 M⁻¹cm⁻¹.
Protocol 2: Screening for Protease Inhibitors
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a glutamate-specific protease.
Caption: Workflow for screening protease inhibitors and determining IC₅₀ values.
Procedure:
-
Follow steps 1 and 2 from Protocol 1 to prepare the substrate and enzyme solutions.
-
Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Set up the reactions in a 96-well microplate.
-
Add Assay Buffer to each well.
-
Add the serially diluted inhibitor to the appropriate wells. Include a control with no inhibitor (100% activity) and a control with no enzyme (background).
-
Add the protease solution to all wells except the no-enzyme control.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the this compound substrate.
-
Measure the protease activity as described in Protocol 1.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] x 100
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation
Kinetic Parameters of Glutamate-Specific Proteases with p-Nitroanilide Substrates
| Protease | Substrate | Kₘ (mM) | Optimal pH |
| Staphylococcus aureus V8 protease | Z-Phe-Leu-Glu-pNA | ~1.48 | 7.5 - 8.0 |
Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., buffer, ionic strength, temperature).
Inhibitor Potency (IC₅₀) against S. aureus V8 Protease
The potency of a protease inhibitor is commonly expressed as the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
| Inhibitor Class | Example Inhibitor | Reported IC₅₀ | Notes |
| Serine Protease Inhibitor | Diisopropylfluorophosphate (DFP) | Potent, irreversible | Forms a covalent bond with the active site serine. |
| General Protease Inhibitor | α2-Macroglobulin | Potent, irreversible | Acts as a "trap" for a broad range of proteases. |
| Small Molecule Inhibitor | TLCK (Tosyl-L-lysine chloromethyl ketone) | Potent, irreversible | Covalently modifies a histidine residue in the active site. |
Note: Specific IC₅₀ values are highly dependent on the enzyme, inhibitor, and assay conditions and should be determined experimentally.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Signal | Inactive enzyme | Use a fresh enzyme preparation; ensure proper storage conditions. |
| Degraded substrate | Use a fresh stock of this compound; store protected from light. | |
| Presence of inhibitors in the sample | Check for known inhibitors in the sample or buffer. | |
| High Background | Autohydrolysis of the substrate | Run a no-enzyme control to determine the rate of spontaneous substrate breakdown. |
| Contaminating proteases | Use a highly purified enzyme preparation. | |
| Non-linear Reaction Rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Check the stability of the enzyme under the assay conditions. |
Conclusion
This compound is a valuable tool for the study of glutamate-specific proteases. The protocols provided herein offer a robust framework for measuring enzyme activity and screening for inhibitors. By carefully optimizing assay conditions and considering potential sources of variability, researchers can obtain reliable and reproducible data to advance their research and drug discovery efforts.
References
Application Notes and Protocols: Fmoc-L-Glu-pNA Substrate Specificity for Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Glu-pNA (N-α-(9-Fluorenylmethoxycarbonyl)-L-Glutamic acid γ-p-nitroanilide) is a chromogenic substrate used to assay the activity of serine proteases that exhibit specificity for glutamic acid at the P1 position. Upon enzymatic cleavage C-terminal to the glutamic acid residue, the p-nitroaniline (pNA) moiety is released, resulting in a yellow color that can be quantified spectrophotometrically at 405 nm. This application note provides a detailed overview of the substrate's specificity, protocols for its use in enzyme kinetics, and its application in studying relevant biological pathways.
While this compound is a valuable tool, it is important to note that its cleavage is not exclusive to a single serine protease. Its utility lies in its ability to characterize enzymes with a known or suspected preference for glutamic acid, such as certain glutamyl endopeptidases.
Substrate Specificity and Quantitative Data
The specificity of serine proteases for this compound varies significantly. While comprehensive kinetic data for a wide range of serine proteases with this specific substrate is not extensively available in a single comparative study, data for similar substrates and specific glutamyl endopeptidases provide valuable insights.
A closely related substrate, Z-Phe-Leu-Glu-pNA, has been used to characterize the activity of Staphylococcus aureus V8 protease (also known as Endoproteinase-GluC), a serine protease with high specificity for glutamic acid residues.[1][2][3] The kinetic parameters for the hydrolysis of Z-Phe-Leu-Glu-pNA by V8 protease are summarized in the table below. It is important to note that while Fmoc and Z are both protecting groups, they can influence substrate binding and kinetics. Therefore, these values should be considered as a reference point for the expected activity with this compound.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| S. aureus V8 Protease | Z-Phe-Leu-Glu-pNA | 0.15 | 12.5 | 8.3 x 10⁴ |
| S. aureus V8 Protease | Boc-Ala-Ala-Pro-Glu-pNA | 0.41 | 5.2 | 1.3 x 10⁴ |
Note: Data is compiled from various sources and should be used for comparative purposes. Absolute values may vary depending on experimental conditions.[1]
Trypsin and Chymotrypsin: Trypsin and chymotrypsin are common serine proteases with well-defined specificities. Trypsin typically cleaves after positively charged residues (Lys, Arg), while chymotrypsin prefers large hydrophobic residues (Phe, Trp, Tyr). Therefore, their activity on this compound, which has a negatively charged glutamic acid at the P1 position, is expected to be very low to negligible under standard assay conditions.
Elastase: Neutrophil elastase, another common serine protease, preferentially cleaves after small aliphatic amino acids (Ala, Val). Significant activity on this compound is not anticipated.
Experimental Protocols
I. Preparation of Reagents
1. This compound Stock Solution (10 mM):
-
This compound has a molecular weight of approximately 489.48 g/mol .
-
To prepare a 10 mM stock solution, dissolve 4.89 mg of this compound in 1 mL of dimethyl sulfoxide (DMSO).
-
Mix thoroughly by vortexing until completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Assay Buffer:
-
The optimal buffer will depend on the specific protease being studied. A common starting point for many serine proteases is 50 mM Tris-HCl, pH 7.5-8.0.
-
For glutamyl endopeptidases like V8 protease, a 50 mM Tris-HCl buffer at pH 7.8 is often used.[2]
-
Buffer composition can influence enzyme specificity. For instance, in phosphate buffers, V8 protease can also cleave after aspartic acid residues. To enhance specificity for glutamic acid, ammonium bicarbonate buffer (pH 7.8) can be used.
3. Enzyme Solution:
-
Prepare a stock solution of the serine protease in a suitable buffer (e.g., the assay buffer) at a concentration appropriate for the experiment.
-
The final enzyme concentration in the assay will need to be determined empirically to ensure a linear rate of substrate hydrolysis over the desired time course.
II. Enzyme Activity Assay Workflow
The following workflow outlines the general procedure for determining serine protease activity using this compound.
Caption: General workflow for a serine protease activity assay using this compound.
III. Protocol for Determining Michaelis-Menten Constants (Km and kcat)
This protocol is designed for a 96-well plate format.
-
Prepare a series of substrate dilutions in the assay buffer. A typical concentration range to test would be from 0.1 to 10 times the expected Km. If the Km is unknown, a broad range from 0.05 mM to 2 mM is a reasonable starting point.
-
Add 180 µL of each substrate dilution to the wells of a 96-well microplate. Include wells with buffer only as a blank.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 20 µL of the appropriately diluted enzyme solution to each well. The final enzyme concentration should be chosen to ensure a linear reaction rate for at least 10-15 minutes.
-
Immediately place the microplate in a plate reader and begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the absorbance versus time plot (ΔA/min).
-
Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (V₀ = (ΔA/min) / (ε × l)), where ε is the molar extinction coefficient of p-nitroaniline (typically ~10,000 M⁻¹cm⁻¹) and l is the path length of the well.
-
Plot the initial velocity (V₀) versus the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate kcat from the Vmax and the enzyme concentration ([E]) used in the assay (kcat = Vmax / [E]).
Application in Studying Signaling Pathways
Serine proteases are key players in a multitude of signaling pathways, including those involved in cancer, coagulation, and inflammation. The ability of certain proteases to cleave substrates after glutamic acid residues is critical in some of these processes.
Serine Proteases in Cancer Signaling
Several serine proteases are dysregulated in cancer and contribute to tumor progression, invasion, and metastasis. Some of these proteases can activate other signaling molecules, creating a cascade that promotes cancer cell survival and proliferation. For instance, Type II Transmembrane Serine Proteases (TTSPs) can activate growth factors and Protease-Activated Receptors (PARs), which are crucial for oncogenic signaling.
Caption: A simplified diagram of a serine protease-mediated signaling pathway in cancer.
Serine Proteases in the Coagulation Cascade
The blood coagulation cascade is a classic example of a series of proteolytic activations involving serine proteases (clotting factors). While the primary cleavage sites in this cascade are typically after arginine or lysine, the intricate network of activation and regulation provides a model for protease-driven signaling.
Caption: A simplified representation of the common pathway of the coagulation cascade.
Serine Proteases in Inflammation
Serine proteases play a dual role in inflammation, contributing to both the propagation and resolution of the inflammatory response. Proteases released from immune cells can activate receptors and process cytokines and chemokines, thereby modulating the inflammatory milieu.
Caption: A diagram illustrating the role of serine proteases in inflammatory signaling.
Conclusion
This compound is a specialized chromogenic substrate valuable for characterizing serine proteases with a preference for cleaving after glutamic acid residues. While not a universal substrate for all serine proteases, its use in conjunction with specific enzymes like V8 protease allows for detailed kinetic analysis and inhibitor screening. Understanding the substrate specificity and kinetics of these enzymes is crucial for elucidating their roles in complex biological processes such as cancer, coagulation, and inflammation, and for the development of targeted therapeutics. The provided protocols and pathway diagrams serve as a foundation for researchers to design and execute experiments aimed at exploring the function of glutamyl-specific serine proteases.
References
Application Note: High-Purity Synthesis and Purification of Chromogenic Peptide Substrates Using Fmoc-L-Glu-pNA for Protease Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of a model chromogenic peptide synthesized using Fmoc-L-glutamic acid γ-p-nitroanilide (Fmoc-L-Glu-pNA). Peptides incorporating a p-nitroanilide (pNA) moiety are invaluable tools in drug discovery and biochemical research, serving as specific substrates for various proteases. Enzymatic cleavage of the peptide bond C-terminal to the glutamic acid residue liberates the yellow chromophore p-nitroaniline, allowing for direct spectrophotometric monitoring of enzyme activity. This document outlines the entire workflow, from solid-phase peptide synthesis (SPPS) and cleavage to a robust RP-HPLC purification strategy and subsequent purity analysis, ensuring the high quality required for sensitive and reproducible enzymatic assays.
Introduction
Solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is the standard method for producing synthetic peptides for research and therapeutic applications. The incorporation of unnatural or modified amino acids, such as this compound, allows for the creation of specialized peptides for specific applications. Peptides containing a C-terminal p-nitroanilide group are widely used as chromogenic substrates for a variety of proteases, including glutamyl endopeptidases.[1] The enzymatic hydrolysis of the peptide bond releases p-nitroaniline (pNA), which has a distinct absorbance maximum around 405-410 nm.[1] This colorimetric signal provides a simple and continuous method for measuring enzyme kinetics and screening for potential inhibitors.
The purity of the synthetic peptide substrate is paramount for accurate and reliable assay results. Crude synthetic peptides contain various impurities, including deletion sequences, incompletely deprotected peptides, and byproducts from the cleavage process. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification due to its high resolving power and compatibility with volatile mobile phases, which are easily removed by lyophilization.[2][3] This application note details a comprehensive protocol for the purification of a model peptide containing L-Glu-pNA using a C18 stationary phase and an acetonitrile/water gradient with trifluoroacetic acid (TFA) as an ion-pairing agent.
Experimental Workflow
The overall process for obtaining a high-purity chromogenic peptide substrate involves several key stages, from synthesis to final quality control. The workflow is designed to maximize both yield and purity of the final product.
Caption: Experimental workflow from peptide synthesis to purification.
Materials and Methods
Materials
-
This compound
-
Standard Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Deionized water (18.2 MΩ·cm)
Equipment
-
Automated or manual solid-phase peptide synthesizer
-
Glass reaction vessel with sintered glass filter
-
Shaker/vortexer
-
Centrifuge
-
Preparative and analytical HPLC system with UV detector
-
C18 reverse-phase columns (preparative and analytical)
-
Mass spectrometer (e.g., ESI-MS)
-
Lyophilizer (freeze-dryer)
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
A model tripeptide, Ac-Ala-Ala-Glu-pNA, is synthesized on Rink Amide resin.
-
Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the initial Fmoc group. Wash thoroughly with DMF.
-
This compound Coupling:
-
Pre-activate a solution of this compound (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Confirm coupling completion with a Kaiser test.
-
-
Sequential Coupling: Repeat the deprotection and coupling steps for Fmoc-Ala-OH.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes to cap the N-terminus.
-
Final Wash: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.
Peptide Cleavage and Deprotection
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the solution to separate the resin beads and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
Centrifuge at 3000 x g for 10 minutes. Discard the supernatant.
-
Wash the peptide pellet twice with cold diethyl ether.
-
Dry the crude peptide pellet under a stream of nitrogen and then in a desiccator to obtain a powder.
RP-HPLC Purification Protocol
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of 50% ACN/water. If solubility is an issue, add a small amount of DMF or DMSO. Filter the solution through a 0.45 µm syringe filter.
-
HPLC System Setup:
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 15 mL/min.
-
Detection: Monitor at 220 nm (peptide backbone) and 405 nm (pNA chromophore).
-
-
Purification Gradient:
-
Equilibrate the column with 95% A / 5% B.
-
Inject the prepared crude peptide sample.
-
Run a linear gradient from 5% B to 65% B over 40 minutes.
-
Hold at 95% B for 5 minutes to wash the column.
-
Re-equilibrate at 5% B for 10 minutes.
-
-
Fraction Collection: Collect fractions (e.g., 5 mL) across the main peak elution profile. The target peptide should exhibit absorbance at both 220 nm and 405 nm.
Analysis of Purified Fractions
-
Analytical RP-HPLC: Analyze a small aliquot of each collected fraction on an analytical C18 column (e.g., 150 x 4.6 mm, 3.5 µm) using a faster gradient (e.g., 5-95% B over 15 minutes) to assess purity.
-
Mass Spectrometry: Confirm the identity of the peptide in the pure fractions by ESI-MS, verifying the observed molecular weight matches the theoretical mass.
-
Pooling and Lyophilization: Combine the fractions with >95% purity and freeze-dry to obtain the final purified peptide as a fluffy, white to pale yellow powder.
Data Presentation
The success of the purification is determined by the purity and yield of the final product. The following table summarizes typical parameters and expected results for the RP-HPLC purification of a model peptide like Ac-Ala-Ala-Glu-pNA.
| Parameter | Analytical RP-HPLC | Preparative RP-HPLC | Expected Outcome |
| Column | C18, 4.6 x 150 mm, 3.5 µm | C18, 21.2 x 250 mm, 5 µm | High-resolution separation |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | Ion pairing for sharp peaks |
| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN | Elution of hydrophobic peptide |
| Flow Rate | 1.0 mL/min | 15 mL/min | Appropriate for column dimension |
| Gradient | 5-95% B in 15 min | 5-65% B in 40 min | Optimized for purity and runtime |
| Detection Wavelength | 220 nm | 220 nm & 405 nm | Peptide and pNA detection |
| Crude Purity | ~50-70% | - | Varies with synthesis efficiency |
| Final Purity | >95% | - | Suitable for enzyme assays |
| Overall Yield | - | - | 15-30% (post-purification) |
Application: Protease Activity Assay
Peptides containing a Glu-pNA residue are designed as substrates for glutamyl endopeptidases. The enzymatic reaction cleaves the amide bond between the glutamic acid and p-nitroaniline, leading to a measurable color change. This principle forms the basis of a simple and robust enzyme assay.
Caption: Signaling pathway of a chromogenic protease assay.
Conclusion
The protocol described provides a reliable and efficient method for the purification of peptides synthesized with this compound. Proper purification by RP-HPLC is a critical step to ensure the high purity required for sensitive and quantitative applications, such as enzyme kinetic studies and inhibitor screening. The use of a dual-wavelength detection strategy (220 nm and 405 nm) is particularly advantageous for identifying the target chromogenic peptide during purification. This robust workflow enables researchers and drug development professionals to produce high-quality peptide substrates essential for advancing their research.
References
Application Notes and Protocols for Fmoc Deprotection of Fmoc-L-Glu-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine protecting group in peptide synthesis and other areas of organic chemistry. Its removal, or deprotection, is a critical step that requires carefully controlled conditions to ensure high yield and purity of the final product. This document provides detailed application notes and protocols for the Fmoc deprotection of Fmoc-L-Glutamic acid γ-p-nitroanilide (Fmoc-L-Glu-pNA), a chromogenic substrate often used in enzyme assays. The protocols outlined below are applicable for solution-phase deprotection and can be monitored spectrophotometrically.
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorenyl group. This leads to the elimination of the carbamate, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). The liberated DBF is a reactive electrophile that is subsequently trapped by the excess amine base to form a stable adduct.[1][2] This adduct has a characteristic UV absorbance, which can be used to monitor the progress of the deprotection reaction.[3]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine in DMF
This protocol is the most common method for Fmoc deprotection and is widely applicable.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Piperidine
-
Dichloromethane (DCM)
-
Diethyl ether, cold
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Thin Layer Chromatography (TLC) apparatus (optional, for reaction monitoring)
-
HPLC system for purity analysis
Procedure:
-
Dissolve this compound in a minimal amount of DMF in a round bottom flask.
-
Add a solution of 20% (v/v) piperidine in DMF to the flask. A typical molar excess of piperidine is 10-20 equivalents.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or HPLC until completion. The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, remove the DMF and excess piperidine under reduced pressure.
-
Dissolve the residue in a small amount of DCM.
-
Precipitate the product, H-L-Glu-pNA, by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
Analyze the purity of the final product by HPLC.
Protocol 2: Alternative Fmoc Deprotection using DBU/Piperazine
This protocol is an alternative for substrates that may be sensitive to prolonged exposure to piperidine. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that catalyzes the initial elimination, while piperazine acts as a scavenger for the liberated dibenzofulvene.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperazine
-
Dichloromethane (DCM)
-
Diethyl ether, cold
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
HPLC system for purity analysis
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Prepare a deprotection solution of 2% (v/v) DBU and 2% (w/v) piperazine in DMF.
-
Add the deprotection solution to the solution of this compound.
-
Stir the reaction at room temperature and monitor its progress by HPLC. Reaction times are generally shorter than with piperidine alone.
-
Once the reaction is complete, concentrate the solution in vacuo.
-
Redissolve the residue in a minimal amount of DCM.
-
Precipitate the product by the addition of cold diethyl ether.
-
Isolate the product by filtration, washing with cold diethyl ether.
-
Dry the purified H-L-Glu-pNA under vacuum.
-
Confirm the purity of the product using HPLC.
Quantitative Data Summary
The following tables summarize representative quantitative data for the Fmoc deprotection of Fmoc-protected amino acids. While this data is not specific to this compound, it provides a useful reference for expected outcomes under various conditions.
| Deprotection Reagent | Concentration | Solvent | Time to Completion (min) | Representative Yield (%) | Representative Purity (%) |
| Piperidine | 20% (v/v) | DMF | 10 - 30 | >95 | >95 |
| Piperidine | 50% (v/v) | DMF | <10 | >95 | >95 |
| 4-Methylpiperidine | 20% (v/v) | DMF | 10 - 30 | >95 | >95 |
| DBU / Piperazine | 2% (v/v) / 2% (w/v) | DMF | <10 | >90 | >95 |
| Dipropylamine | 25% (v/v) | DMF | 30 | ~90 | >90[4] |
Table 1: Comparison of Different Fmoc Deprotection Reagents.
| Parameter | Condition 1 (20% Piperidine/DMF) | Condition 2 (5% Piperidine/DMF) |
| Reaction Time | ~10-20 minutes | ~30-60 minutes |
| Typical Yield | >95% | >90% |
| Purity | High (>95%) | Generally high, may require careful monitoring to avoid side reactions. |
| Notes | Standard, reliable method. | Milder conditions, may be suitable for sensitive substrates. |
Table 2: Effect of Piperidine Concentration on Deprotection Efficiency.
Visualizations
Caption: Mechanism of Fmoc deprotection.
Caption: Experimental workflow for Fmoc deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-L-Glu-pNA in Peptide Nucleic Acid (PNA) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fmoc-L-Glu-pNA, a chromogenic derivative, in the synthesis of peptide nucleic acids (PNAs). This document outlines the fundamental principles of Fmoc-based PNA synthesis and explores the potential applications of incorporating a p-nitroanilide (pNA) moiety into PNA oligomers. Detailed experimental protocols for the synthesis and analysis of modified PNAs are also provided.
Introduction to PNA and Fmoc-Based Synthesis
Peptide nucleic acids are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain composed of N-(2-aminoethyl)glycine units.[1] This neutral backbone endows PNAs with unique properties, including high binding affinity and specificity to complementary DNA and RNA sequences, and resistance to enzymatic degradation by nucleases and proteases.[1] These characteristics make PNAs promising candidates for various applications in diagnostics, therapeutics, and molecular biology.
The most common and versatile method for PNA synthesis is the solid-phase synthesis (SPPS) approach utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the amino terminus.[2] The synthesis proceeds in a cyclical manner, involving three key steps:
-
Fmoc Deprotection: Removal of the Fmoc group from the N-terminus of the growing PNA chain, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3]
-
Monomer Coupling: Activation of the carboxyl group of the incoming Fmoc-protected PNA monomer and its subsequent coupling to the deprotected N-terminus of the resin-bound PNA chain.[4]
-
Capping (Optional but Recommended): Acetylation of any unreacted amino groups to prevent the formation of deletion sequences.
This cycle is repeated until the desired PNA sequence is assembled.
This compound: A Chromogenic Modifier for PNA
This compound is an L-glutamic acid derivative where the gamma-carboxyl group is amidated with p-nitroaniline, and the alpha-amino group is protected by an Fmoc group. While primarily known as a chromogenic substrate for various enzymes, its structure allows for its potential incorporation into PNA oligomers as a modifying agent. The p-nitroaniline moiety is a well-known chromophore, and its inclusion in a PNA sequence could serve several purposes:
-
Reporter Group: The pNA group can act as a colorimetric or spectrophotometric reporter for various analytical applications.
-
Sensing Applications: PNA probes functionalized with pNA could be designed to detect specific enzymatic activities or changes in the microenvironment.
-
Structural Probe: The introduction of a bulky, aromatic side chain can influence the hybridization properties and conformational dynamics of the PNA.
Experimental Protocols
General Solid-Phase PNA Synthesis (Fmoc/Bhoc Chemistry)
This protocol describes a standard manual solid-phase synthesis of a PNA oligomer on a Rink Amide resin. Automated synthesizers can also be programmed to follow a similar cyclical procedure.
Materials and Reagents:
-
Rink Amide MBHA resin (low loading, e.g., 0.18 mmol/g)
-
Fmoc-protected PNA monomers (A(Bhoc), C(Bhoc), G(Bhoc), T)
-
Fmoc-L-Glu(pNA)-OH (or a suitable derivative for coupling)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N-Diisopropylethylamine (DIEA)
-
2,6-Lutidine
-
Coupling reagents: e.g., (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Acetic anhydride
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Cleavage cocktail: e.g., Trifluoroacetic acid (TFA) / m-cresol (95:5 v/v)
-
Diethylether (cold)
Workflow Diagram:
Caption: General workflow for solid-phase PNA synthesis using Fmoc chemistry.
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes to remove the Fmoc group from the linker.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
First Monomer Coupling:
-
Pre-activate a solution of the first Fmoc-PNA monomer (3-6 equivalents relative to resin loading), a coupling agent (e.g., PyAOP, 2.9 equivalents), and DIEA (3 equivalents) in DMF for 5 minutes.
-
Add the activated monomer solution to the resin and allow the coupling reaction to proceed for 30-60 minutes at room temperature.
-
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Capping: Treat the resin with a solution of acetic anhydride/2,6-lutidine/DMF (e.g., 5:6:89 v/v/v) for 5-10 minutes to cap any unreacted amino groups.
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Chain Elongation: Repeat steps 2-7 for each subsequent monomer in the desired sequence.
-
Incorporation of this compound: To incorporate the glutamic acid derivative, use Fmoc-L-Glu(pNA)-OH (or a similarly protected version) in the coupling step (step 4) at the desired position in the sequence. The coupling conditions may need optimization depending on the specific derivative used.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail (e.g., TFA/m-cresol 95:5 v/v) for 1.5-2 hours at room temperature.
-
Filter the cleavage mixture to separate the resin and collect the filtrate.
-
-
Precipitation: Precipitate the crude PNA by adding the filtrate to cold diethyl ether.
-
Purification and Analysis:
-
Collect the precipitated PNA by centrifugation.
-
Purify the crude PNA by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified PNA by mass spectrometry (e.g., MALDI-TOF).
-
Quantitative Data from PNA Synthesis Protocols
The following table summarizes typical quantitative parameters from various Fmoc-based PNA synthesis protocols found in the literature. These values can serve as a starting point for optimizing the synthesis of PNA oligomers, including those modified with this compound.
| Parameter | Value | Reference |
| Synthesis Scale | 2 µmol | |
| 10 µmol | ||
| Resin Loading | < 0.2 mmol/g | |
| 0.18 mmol/g | ||
| Fmoc Deprotection | 20% Piperidine in DMF | |
| 2 x 7 min | ||
| Monomer Equivalents | 3-6 eq. | |
| Coupling Agent | PyAOP, HATU | |
| Coupling Time | 30-60 min (manual) | |
| 6 min (microwave-assisted at 75°C) | ||
| Cleavage Cocktail | TFA / m-cresol (95:5 v/v) | |
| Cleavage Time | 1.5 - 2 hours |
Application Example: PNA-based Chromogenic Probe for Enzyme Detection
This hypothetical application illustrates how a PNA oligomer containing a glutamic acid-pNA moiety could be used as a chromogenic probe for detecting a specific peptidase.
Logical Relationship Diagram:
Caption: Logical workflow for enzyme detection using a PNA-Glu(pNA) probe.
Principle:
A PNA oligomer is synthesized with a specific peptide sequence recognized by the target peptidase. The this compound is incorporated at the C-terminus of this peptide sequence. In the intact probe, the p-nitroaniline moiety is colorless. Upon enzymatic cleavage of the peptide bond, free p-nitroaniline is released, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405 nm. The PNA portion of the probe can be designed to target a specific cellular location or to enhance solubility and stability.
Experimental Protocol for Enzyme Assay:
-
Probe Preparation: Synthesize and purify the PNA-peptide-Glu(pNA) conjugate as described in the general synthesis protocol. Dissolve the purified probe in an appropriate buffer.
-
Enzyme Reaction:
-
In a microplate well, combine the PNA probe solution with the sample containing the target enzyme.
-
Include appropriate controls (e.g., probe without enzyme, enzyme with a non-substrate PNA).
-
Incubate the reaction at the optimal temperature for the enzyme.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader.
-
The rate of color development is proportional to the enzyme activity.
-
Purification and Analysis Data
Proper purification and analysis are critical for ensuring the quality of the synthesized PNA oligomers.
RP-HPLC Purification
Reverse-phase HPLC is the standard method for purifying PNA oligomers.
| Parameter | Condition | Reference |
| Column | C8 or C18 | |
| Mobile Phase A | 0.1% TFA in water | |
| Mobile Phase B | 0.1% TFA in acetonitrile | |
| Gradient | A linear gradient of increasing acetonitrile concentration | |
| Temperature | 55 °C (to prevent aggregation) |
Mass Spectrometry Analysis
MALDI-TOF mass spectrometry is commonly used to confirm the molecular weight of the purified PNA. The expected mass should be calculated based on the sequence, including the mass of the p-nitroaniline modification.
Conclusion
The incorporation of this compound into peptide nucleic acids opens up possibilities for creating novel PNA-based tools for a variety of research and diagnostic applications. The chromogenic p-nitroaniline moiety can serve as a versatile reporter group for the development of enzyme-responsive probes and other sensing platforms. The synthesis of such modified PNAs can be readily achieved using standard Fmoc-based solid-phase synthesis protocols, with careful optimization of coupling and cleavage conditions. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the potential of this compound in their PNA synthesis endeavors.
References
Application of Fmoc-L-Glu-pNA in Biosensor Development for Prostate-Specific Membrane Antigen (PSMA) Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Glu-pNA (Nα-Fmoc-L-glutamic acid γ-p-nitroanilide) is a chromogenic substrate with significant potential in the development of biosensors for the detection of specific proteases. Its molecular structure, featuring a glutamate residue linked to a p-nitroaniline (pNA) chromophore, makes it a valuable tool for colorimetric assays. This application note details the use of this compound in the development of a biosensor for Prostate-Specific Membrane Antigen (PSMA), a key biomarker for prostate cancer. PSMA, also known as glutamate carboxypeptidase II (GCPII), is a transmembrane enzyme that exhibits exopeptidase activity, cleaving terminal glutamate residues from various substrates. The enzymatic cleavage of this compound by PSMA releases p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically, providing a direct measure of enzyme activity.
Principle of Detection
The core principle of the biosensor is the enzymatic hydrolysis of the amide bond between the L-glutamate and the p-nitroaniline moiety in the this compound substrate by PSMA. The reaction releases free p-nitroaniline (pNA), which has a distinct yellow color and a maximum absorbance at approximately 405 nm. The rate of pNA release is directly proportional to the concentration of active PSMA in the sample, allowing for quantitative determination of the enzyme's activity.
The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protecting group in peptide synthesis but in this context, it primarily contributes to the substrate's overall structure and recognition by the enzyme. The key interaction for detection is the specific recognition and cleavage of the γ-glutamyl-pNA bond by PSMA.
Signaling Pathway
The enzymatic reaction and signal generation follow a straightforward pathway.
Application Notes
Biosensor for PSMA Activity Measurement
This colorimetric assay can be employed as a simple and rapid method to determine the enzymatic activity of PSMA in various samples, including purified enzyme preparations, cell lysates, and potentially biological fluids. The assay is particularly useful for high-throughput screening of potential PSMA inhibitors in drug discovery programs.
Characterization of PSMA Inhibitors
By measuring the decrease in the rate of pNA release in the presence of a test compound, the inhibitory potency (e.g., IC50) can be determined. This provides a quantitative measure of the compound's effectiveness in blocking PSMA activity.
Research Applications
In a research setting, this biosensor can be used to study the kinetics of the PSMA enzyme, investigate its substrate specificity, and explore its role in various physiological and pathological processes.
Quantitative Data
| Parameter | Description | Expected Value (for this compound) | Reference Value (NAAG) |
| Km (Michaelis-Menten constant) | Substrate concentration at which the reaction rate is half of Vmax. Indicates the affinity of the enzyme for the substrate. | To be determined | ~1 µM |
| Vmax (Maximum reaction velocity) | The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. | To be determined | Varies with enzyme concentration |
| kcat (Turnover number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | To be determined | To be determined |
| kcat/Km (Catalytic efficiency) | A measure of the enzyme's overall efficiency. | To be determined | To be determined |
| Limit of Detection (LOD) | The lowest concentration of PSMA that can be reliably detected. | To be determined | Dependent on assay conditions |
| Linear Range | The concentration range over which the assay response is directly proportional to the PSMA concentration. | To be determined | Dependent on assay conditions |
| Optimal pH | The pH at which the enzyme exhibits maximum activity. | 7.4 - 8.0 | 7.4 |
| Optimal Temperature | The temperature at which the enzyme exhibits maximum activity. | 37°C | 37°C |
Experimental Protocols
Protocol 1: Determination of PSMA Activity in Solution
This protocol describes a colorimetric assay to measure the activity of soluble PSMA using this compound in a 96-well plate format, suitable for a microplate reader.
Materials:
-
Recombinant human PSMA
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
PSMA Solution: Prepare a stock solution of recombinant human PSMA in Assay Buffer. Dilute the stock solution to the desired working concentrations (e.g., 0.1 - 10 nM) in pre-chilled Assay Buffer.
-
Substrate Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). It is recommended to perform a substrate titration to determine the optimal concentration.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to the blank wells.
-
Add 50 µL of the PSMA working solutions to the sample wells.
-
Equilibrate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the this compound substrate solution to all wells to start the reaction. The final volume in each well will be 100 µL.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm using the microplate reader. This is the initial reading (T=0).
-
Incubate the plate at 37°C and take kinetic readings every 5 minutes for 30-60 minutes. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 60 minutes) and take a final reading.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of the sample wells.
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
Convert the rate of absorbance change to the rate of pNA production using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA at 405 nm (approximately 9,600 M-1cm-1), c is the concentration, and l is the path length.
-
Protocol 2: Screening of PSMA Inhibitors
This protocol adapts the activity assay for high-throughput screening of potential PSMA inhibitors.
Materials:
-
Same as Protocol 1
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare Reagents: As in Protocol 1.
-
Assay Setup:
-
Add 40 µL of PSMA working solution to each well.
-
Add 10 µL of the test compound at various concentrations to the sample wells. For control wells, add 10 µL of the solvent (e.g., DMSO).
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
-
Initiate and Measure: Follow steps 3 and 4 from Protocol 1.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (solvent only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow
The general workflow for a typical biosensor experiment using this compound is outlined below.
Logical Relationship for Data Interpretation
The interpretation of the experimental data follows a clear logical progression.
Conclusion
This compound serves as a promising chromogenic substrate for the development of simple, rapid, and cost-effective biosensors for the detection of Prostate-Specific Membrane Antigen activity. The protocols and principles outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to utilize this compound in their studies of PSMA and in the discovery of novel therapeutics targeting this important cancer biomarker. Experimental determination of the specific kinetic parameters and performance characteristics of the this compound-based biosensor is a critical next step for its validation and application.
Application Notes and Protocols for Enzyme Inhibition Studies Using Fmoc-L-Glu-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Glu-pNA (Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-p-nitroanilide) is a valuable chromogenic substrate for the in vitro characterization of enzymes that exhibit specificity for glutamic acid residues. The principle of its use lies in the enzymatic hydrolysis of the amide bond between the L-glutamic acid and the p-nitroaniline (pNA) moiety. Upon cleavage, the liberated pNA produces a distinct yellow color that can be quantified spectrophotometrically, typically by measuring the increase in absorbance at 405 nm. This property makes this compound a powerful tool for studying enzyme kinetics, screening for potential inhibitors, and understanding the role of specific proteases and transferases in various biological processes.
This document provides detailed application notes and protocols for the use of this compound in enzyme inhibition studies, focusing on two key enzyme classes: Glutamyl Endopeptidases and γ-Glutamyl Transpeptidase.
Target Enzymes
-
Glutamyl Endopeptidases (GEPs): These are a class of proteases that specifically cleave peptide bonds on the C-terminal side of glutamic acid residues. Prominent examples include:
-
γ-Glutamyl Transpeptidase (GGT): This enzyme is involved in the metabolism of glutathione and other γ-glutamyl compounds. It can hydrolyze the γ-glutamyl bond and transfer the γ-glutamyl moiety to an acceptor molecule.
Principle of the Assay
The enzymatic reaction can be summarized as follows:
This compound (colorless) + H₂O ---(Enzyme)---> Fmoc-L-Glutamate + p-nitroaniline (yellow)
The rate of pNA release, measured by the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of this reaction decreases, allowing for the determination of the inhibitor's potency (e.g., IC₅₀ value).
Data Presentation: Kinetic Parameters
The following tables summarize representative kinetic and inhibition data for glutamyl endopeptidases and γ-glutamyl transpeptidase.
Table 1: Michaelis-Menten Constants for Glutamyl Endopeptidases with Analogous Substrates
| Enzyme | Substrate | Km (mM) | Vmax (relative units) | Assay Conditions |
| Staphylococcus aureus V8 Protease | Boc-Ala-Leu-Leu-Glu-pNA | 0.25 | Not specified | 0.1 M Phosphate buffer, pH 7.8 |
| Streptomyces griseus Endopeptidase (GluSGP) | Boc-Ala-Phe-Pro-Glu-pNA | 0.41 | Not specified | 0.1 M Tris-HCl, pH 8.8 |
Table 2: Inhibition Constants for Glutamyl Endopeptidase Inhibitors
| Enzyme | Inhibitor | Ki (µM) | Inhibition Type | Assay Conditions |
| Staphylococcus aureus V8 Protease | Phenylmethylsulfonyl fluoride (PMSF) | Not specified (Strong Inhibition at 1 mM) | Irreversible (Serine Protease Inhibitor) | Not specified |
| Staphylococcus aureus V8 Protease | Diisopropyl fluorophosphate (DFP) | Not specified (Strong Inhibition at 1 mM) | Irreversible (Serine Protease Inhibitor) | Not specified |
Table 3: Michaelis-Menten Constants for γ-Glutamyl Transpeptidase with an Analogous Substrate
| Enzyme Source | Substrate | Km (mM) | Vmax (relative units) | Assay Conditions |
| Rat Kidney | L-γ-Glutamyl-p-nitroanilide | 2.02 (autotranspeptidation) | Not specified | Not specified |
Table 4: Inhibition Constants for γ-Glutamyl Transpeptidase Inhibitors
| Enzyme Source | Inhibitor | Ki (µM) | Inhibition Type | Assay Conditions |
| Human | OU749 | 17.6 | Uncompetitive | Not specified |
| Guinea Pig Intestine | L-Serine + Borate | Not specified (Specific Inhibition) | Not specified | Not specified |
Experimental Protocols
Protocol 1: Screening of Inhibitors for Glutamyl Endopeptidases
This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.
Materials:
-
This compound
-
Glutamyl Endopeptidase (e.g., S. aureus V8 protease)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8 for V8 protease)
-
Test compounds (potential inhibitors)
-
Known inhibitor (positive control, e.g., PMSF)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Stock Solutions:
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO. Store at -20°C, protected from light.
-
Enzyme Stock Solution: Prepare a stock solution of the glutamyl endopeptidase in the assay buffer. The final concentration in the assay should be determined empirically to ensure a linear reaction rate.
-
Inhibitor Stock Solutions (e.g., 10 mM): Dissolve test compounds and the positive control inhibitor in DMSO. Prepare serial dilutions as required.
Assay Procedure:
-
Plate Setup:
-
Add 50 µL of assay buffer to all wells of a 96-well plate.
-
Add 2 µL of the serially diluted test inhibitors to the appropriate wells.
-
For control wells, add 2 µL of DMSO (no inhibitor control) or 2 µL of a known inhibitor (positive control).
-
-
Enzyme Addition: Add 25 µL of the enzyme solution to each well. Mix gently.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the this compound substrate solution (diluted in assay buffer to the desired final concentration, typically at or below the Km value).
-
Measurement: Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader at 37°C. Record the absorbance at regular intervals (e.g., every 60 seconds) for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol describes how to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of an enzyme for the this compound substrate.
Materials:
-
Same as Protocol 1, excluding inhibitors.
Stock Solutions:
-
Same as Protocol 1, excluding inhibitor solutions.
Assay Procedure:
-
Substrate Dilutions: Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve a range of final substrate concentrations in the assay (e.g., from 0.1x to 10x the expected Km).
-
Plate Setup:
-
Add assay buffer to the wells to bring the final volume to 100 µL.
-
Add a fixed amount of enzyme solution to each well.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding the different concentrations of the this compound substrate solution to the wells.
-
Measurement: Immediately measure the absorbance at 405 nm over time as described in Protocol 1.
-
Data Analysis:
-
Calculate the initial reaction velocity for each substrate concentration.
-
Plot the initial velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk or other linearized plot can also be used.
-
Mandatory Visualizations
Caption: Experimental workflow for enzyme inhibitor screening using this compound.
References
- 1. Staphylococcus aureus SspA (V8 protease): New skin pathogenesis insights into an old enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globethesis.com [globethesis.com]
- 3. Insight into the human pathodegradome of the V8 protease from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staphylococcus aureus SspA (V8 protease): New skin pathogenesis insights into an old enzyme | PLOS Pathogens [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Fmoc Deprotection in Solid-Phase Peptide Synthesis
Welcome to the technical support center for Fmoc-based solid-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the Nα-Fmoc deprotection step.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc deprotection and why is it a critical step in SPPS?
A1: Fmoc (9-fluorenylmethyloxycarbonyl) is a protecting group for the α-amino group of amino acids used in solid-phase peptide synthesis. Fmoc deprotection is the process of removing this group, typically with a mild base like piperidine, to allow for the coupling of the next amino acid in the peptide sequence. This step is critical because incomplete deprotection can lead to truncated peptide sequences, while harsh or prolonged deprotection can cause various side reactions that compromise the purity and yield of the final peptide.[1][2][3]
Q2: What are the most common side reactions during Fmoc deprotection?
A2: The most prevalent side reactions associated with piperidine-mediated Fmoc deprotection include:
-
Aspartimide Formation: Cyclization of aspartic acid residues, leading to racemization and the formation of β- and iso-aspartyl peptides.[1][4] This is particularly problematic for Asp-Gly, Asp-Asn, and Asp-Ser sequences.
-
Diketopiperazine (DKP) Formation: Cyclization of the N-terminal dipeptide, which results in its cleavage from the resin and a loss of yield. This is common for sequences containing proline.
-
Racemization: Epimerization of optically active amino acids, especially at the C-terminus or for residues like cysteine and histidine, due to the basic conditions.
-
Dibenzofulvene (DBF) Adduct Formation: The reactive byproduct of Fmoc cleavage, dibenzofulvene, can form adducts with the deprotected N-terminal amine, leading to chain termination if not effectively scavenged by the deprotection base.
Q3: How can I monitor the completeness of the Fmoc deprotection reaction?
A3: Several methods can be used to monitor Fmoc deprotection:
-
Kaiser Test: A widely used colorimetric test to detect free primary amines. A positive result (blue/purple beads) indicates successful Fmoc removal, while a negative result (yellow beads) suggests incomplete deprotection.
-
UV Spectrophotometry: The dibenzofulvene-piperidine adduct has a characteristic UV absorbance at approximately 301 nm. Monitoring the effluent from the reaction vessel allows for real-time tracking of the deprotection reaction. The reaction is complete when the absorbance returns to baseline.
Troubleshooting Guides
Issue 1: High Levels of Aspartimide Formation Detected
-
Symptoms: Unexpected peaks in the HPLC chromatogram of the crude peptide, often close to the main product peak. Mass spectrometry data may show a mass corresponding to the desired peptide but with altered fragmentation, or a peak corresponding to a dehydrated product.
-
Root Causes & Solutions:
| Root Cause | Mitigation Strategy |
| Sequence-dependent cyclization (e.g., Asp-Gly, Asp-Ser) | - Use sterically hindered protecting groups for the Asp side chain, such as 3-methylpent-3-yl (Mpe) or 2,3,4-trimethylpent-3-yl (Die), instead of the standard tert-butyl (tBu) group. - Switch to a weaker deprotection base like piperazine or dipropylamine. - Add a weak acid like 0.1 M HOBt or formic acid to the piperidine deprotection solution to buffer the basicity. |
| Prolonged exposure to basic conditions | - Optimize and minimize the deprotection time. Monitor the reaction to determine the shortest effective duration. |
| Elevated synthesis temperature | - Conduct the synthesis at room temperature unless higher temperatures are necessary to overcome aggregation. |
Issue 2: Significant Yield Loss Due to Diketopiperazine (DKP) Formation
-
Symptoms: Low yield of the final peptide, with mass spectrometry analysis of the synthesis solution showing the presence of the cleaved N-terminal dipeptide as a cyclic diketopiperazine.
-
Root Causes & Solutions:
| Root Cause | Mitigation Strategy |
| Susceptible N-terminal dipeptide sequence (especially containing Proline) | - Use a resin with a sterically hindered linker, such as 2-chlorotrityl chloride resin, for C-terminal acid peptides. - Introduce the problematic dipeptide sequence using a pre-formed dipeptide building block. - Employ an alternative Fmoc removal solution, such as 2% DBU/5% piperazine in NMP, which has been shown to drastically reduce DKP formation. |
| Standard piperidine deprotection conditions | - For sensitive sequences, consider milder deprotection conditions, such as lower concentrations of piperidine or shorter reaction times. |
Issue 3: Racemization of Amino Acid Residues
-
Symptoms: Appearance of diastereomeric impurities in the HPLC analysis of the crude peptide.
-
Root Causes & Solutions:
| Root Cause | Mitigation Strategy |
| Susceptible amino acids (e.g., Cys, His) | - Use milder deprotection reagents or shorter deprotection times for these residues. - During the coupling of racemization-prone amino acids, use a less basic activation method. |
| Prolonged exposure to basic conditions | - Minimize the duration of the deprotection step. |
| Elevated temperature during microwave synthesis | - For microwave-assisted SPPS, lowering the coupling temperature can limit racemization of sensitive residues like histidine and cysteine. |
Quantitative Data Summary
The choice of deprotection reagent significantly impacts the extent of side product formation. The following tables summarize quantitative data from comparative studies.
Table 1: Effect of Deprotection Reagent on Aspartimide Formation
| Deprotection Reagent | Additive | Aspartimide Formation (%) | Reference |
| 20% Piperidine in DMF | None | High | |
| 20% Piperidine in DMF | 0.1 M HOBt | Significantly Reduced | |
| 5% Piperazine in DMF/NMP | None | Low | |
| 2% DBU / 5% Piperazine in NMP | None | Drastically Reduced | |
| 20% Dipropylamine in DMF | None | Reduced |
Note: The exact percentage of side product formation is sequence-dependent and can vary between studies.
Key Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for at least 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Reaction: Agitate the mixture at room temperature for 5-10 minutes.
-
Drain and Wash: Drain the deprotection solution.
-
Second Deprotection (Optional but Recommended): Add a fresh solution of 20% piperidine in DMF and agitate for another 5-10 minutes to ensure complete deprotection.
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Fmoc Deprotection with Reduced Aspartimide Formation
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Gently agitate the resin for the desired time (e.g., 2 x 10 minutes).
-
Wash: Drain the solution and wash the resin thoroughly with DMF.
Protocol 3: DBU/Piperazine Deprotection for DKP-Prone Sequences
-
Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in N-methyl-2-pyrrolidone (NMP).
-
Resin Swelling: Swell the peptide-resin in NMP.
-
Deprotection: Add the deprotection solution to the resin and agitate for 5-10 minutes.
-
Drain and Wash: Drain the solution and wash the resin extensively with NMP.
Visual Guides
References
Technical Support Center: Aspartimide Formation in Fmoc Solid-Phase Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with aspartimide formation during Fmoc solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic in Fmoc SPPS?
Aspartimide formation is a significant side reaction that occurs during Fmoc-based SPPS, particularly under the basic conditions required for Fmoc-group removal (e.g., using piperidine).[1][2] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen of the C-terminally adjacent amino acid attacks the side-chain carboxyl group of the Asp residue, forming a five-membered succinimide ring.[1][2]
This side reaction is problematic for several reasons:
-
Formation of Multiple Byproducts: The aspartimide ring can be opened by nucleophiles like piperidine or water, leading to a mixture of desired α-aspartyl peptides and undesired β-aspartyl (isoaspartyl) peptides.[3]
-
Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in the formation of D-aspartyl peptides, which are difficult to separate from the desired L-aspartyl peptide.
-
Purification Challenges: These byproducts often have very similar masses and chromatographic retention times to the target peptide, making their separation difficult and sometimes impossible.
-
Reduced Yield: The formation of these side products significantly lowers the overall yield of the desired peptide.
-
Chain Termination: In some cases, the aspartimide intermediate can lead to the formation of piperazine-2,5-diones, causing termination of the peptide chain elongation.
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly dependent on the peptide sequence. Sequences where an aspartic acid residue is followed by a small, sterically unhindered amino acid are particularly prone to this side reaction. The most problematic sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.
-
Asp-Asn (D-N)
-
Asp-Ser (D-S)
-
Asp-Thr (D-T)
-
Asp-Arg (D-R)
-
Asp-Cys (D-C)
Q3: What are the main factors that influence the rate of aspartimide formation?
Several factors can influence the extent of aspartimide formation:
-
Peptide Sequence: As mentioned above, the amino acid following the Asp residue plays a crucial role.
-
Base and Deprotection Conditions: The base used for Fmoc deprotection is a major factor. Stronger bases like piperidine promote aspartimide formation. Prolonged exposure to the base during deprotection cycles increases the incidence of this side reaction.
-
Temperature: Increased temperature significantly accelerates the rate of aspartimide formation.
-
Solvent: The polarity of the solvent can have an effect, with higher polarity potentially leading to more aspartimide formation.
-
Asp Side-Chain Protecting Group: The standard tert-butyl (OtBu) protecting group offers some steric hindrance, but bulkier protecting groups can be more effective in preventing the cyclization reaction.
Troubleshooting Guide
Problem: I have a major impurity with the same mass as my target peptide after synthesizing an Asp-containing peptide.
This is a classic indication of aspartimide-related byproduct formation, specifically the conversion of the desired α-aspartyl peptide to the isomeric β-aspartyl peptide. Since they are isomers, they have identical masses, making them difficult to distinguish by mass spectrometry alone.
How to Confirm:
-
Enzymatic Digestion: Use a specific protease, such as Proteinase K, to digest the peptide. The fragmentation pattern of the α- and β-aspartyl isomers will be different, allowing for their identification.
-
HPLC Analysis: While often co-eluting, slight differences in retention time between the α- and β-isomers may be observed with high-resolution HPLC columns and optimized gradients.
Solutions to Prevent Aspartimide Formation:
Based on the suspected cause, implement one or more of the following strategies:
1. Modification of Fmoc Deprotection Conditions:
-
Use a Weaker Base: Consider replacing piperidine with a weaker base like piperazine or dipropylamine (DPA), which have been shown to reduce aspartimide formation.
-
Addition of an Acidic Additive: Adding a weak acid such as 0.1 M hydroxybenzotriazole (HOBt) or formic acid to the piperidine deprotection solution can lower the basicity and significantly suppress aspartimide formation.
2. Use of Sterically Hindered Asp Side-Chain Protecting Groups:
-
Employing aspartic acid derivatives with bulkier side-chain protecting groups can sterically hinder the cyclization reaction. These are often more effective than the standard Fmoc-Asp(OtBu)-OH.
3. Backbone Protection:
-
This strategy involves the temporary protection of the backbone amide nitrogen of the amino acid following the aspartic acid residue. This completely prevents the nucleophilic attack required for aspartimide formation. The 2,4-dimethoxybenzyl (Dmb) group is commonly used for this purpose, often incorporated as a dipeptide cassette, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.
4. Novel Protecting Groups:
-
An innovative approach involves using non-ester-based protecting groups like cyanosulfurylides (CSY). These mask the carboxylic acid via a stable C-C bond, completely suppressing aspartimide formation, and are cleaved under specific conditions at the end of the synthesis.
Quantitative Data on Prevention Strategies
The following table summarizes the effectiveness of different strategies in reducing aspartimide formation for the model peptide VKDGYI, which is highly prone to this side reaction. The data represents the percentage of the desired peptide remaining after prolonged treatment with a 20% piperidine solution in DMF.
| Aspartic Acid Derivative | % Desired Peptide Remaining | Reference |
| Fmoc-Asp(OtBu)-OH | Low | |
| Fmoc-Asp(OMpe)-OH | Moderate to High | |
| Fmoc-Asp(OBno)-OH | Very High | |
| Fmoc-Asp(OEpe)-OH | Very High | |
| Fmoc-Asp(OPhp)-OH | Very High |
Experimental Protocols
Protocol 1: Fmoc Deprotection with Piperidine and HOBt
This protocol can be used as a modified standard procedure to reduce base-catalyzed aspartimide formation.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in N,N-Dimethylformamide (DMF).
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection:
-
Drain the DMF.
-
Add the deprotection solution to the resin and gently agitate for 3-5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 times for 1 minute each).
Protocol 2: Incorporation of Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide
This protocol outlines the use of a backbone-protected dipeptide to completely prevent aspartimide formation at an Asp-Gly motif.
-
Synthesis up to the Preceding Residue: Synthesize the peptide chain up to the amino acid just before the Asp-Gly sequence. Perform the final Fmoc deprotection to expose the free N-terminal amine.
-
Dipeptide Coupling:
-
Dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5-2.0 equivalents) and a suitable coupling agent (e.g., HBTU, 1.5-2.0 equivalents) in DMF.
-
Add a base such as diisopropylethylamine (DIPEA) and allow the mixture to pre-activate.
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF, followed by dichloromethane (DCM), and then DMF again.
-
Continue Synthesis: Perform the Fmoc deprotection of the Asp residue on the incorporated dipeptide and continue with the synthesis of the remaining peptide sequence using standard protocols.
-
Final Cleavage: The Dmb protecting group is removed during the final cleavage from the resin with trifluoroacetic acid (TFA), along with other side-chain protecting groups.
Visualizations
Caption: Base-catalyzed pathway of aspartimide formation and subsequent byproduct generation.
Caption: Troubleshooting workflow for addressing potential aspartimide-related impurities.
Caption: A generalized experimental workflow for Fmoc-SPPS incorporating a modified deprotection step.
References
Technical Support Center: Minimizing Diketopiperazine Formation in Fmoc Chemistry
Welcome to the technical support center for minimizing diketopiperazine (DKP) formation during Fmoc-based solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a significant problem in peptide synthesis?
A1: Diketopiperazine formation is a common side reaction in Fmoc-based SPPS that results in the cleavage of the N-terminal dipeptide from the resin-bound peptide chain.[1] This occurs when the deprotected N-terminal amino group of the second amino acid attacks the ester linkage of the first amino acid to the resin, forming a stable six-membered cyclic dipeptide.[1] This leads to a truncated peptide and a lower yield of the desired full-length product.[1] In some cases, this side reaction can be "traceless," meaning the DKP byproduct is washed away, and the resulting crude peptide may appear highly pure but with a significantly reduced yield.[2]
Q2: Which amino acid sequences are most susceptible to DKP formation?
A2: Peptide sequences containing Proline at the C-terminus are highly prone to DKP formation.[1] Other sequences that are also susceptible include those with Glycine or other small amino acids as the second residue in the chain. The conformation of a Gly-Pro sequence, for instance, is particularly favorable for cyclization.
Q3: What are the primary factors that influence the rate of DKP formation?
A3: Several factors can significantly influence the rate of DKP formation:
-
Amino Acid Sequence: As mentioned, C-terminal Proline and a second amino acid like Glycine increase susceptibility.
-
Fmoc-Deprotection Conditions: The use of strong bases like piperidine for Fmoc removal creates the alkaline conditions that promote the nucleophilic attack leading to DKP formation.
-
Resin Type: The linker's nature and the steric hindrance around the ester bond to the resin can influence the rate of DKP formation. For example, 2-chlorotrityl chloride (2-CTC) resin can suppress DKP formation due to its steric bulk.
-
Solvent: The choice of solvent can impact the rate of DKP formation. Polar aprotic solvents like DMF and NMP are commonly used and can facilitate the reaction.
-
Temperature: Higher temperatures can increase the rate of DKP formation.
Q4: How can the choice of coupling reagent affect DKP formation?
A4: While the primary driver of DKP formation is the Fmoc deprotection step, coupling conditions can also play a role. Using efficient coupling reagents like HATU, HBTU, or PyBOP can help ensure rapid amide bond formation, minimizing the time the deprotected N-terminal amine is available to initiate DKP formation. The addition of HOBt or Oxyma Pure during coupling can also help suppress side reactions.
Troubleshooting Guide
Issue 1: Significant loss of peptide from the resin, especially after the coupling of the third amino acid.
-
Possible Cause: This is a classic sign of DKP formation, where the N-terminal dipeptide is cleaved from the resin. This is particularly common with sequences ending in Proline.
-
Solutions:
-
Switch to a 2-chlorotrityl chloride (2-CTC) resin: The steric hindrance provided by the 2-CTC resin can effectively suppress DKP formation.
-
Employ a dipeptide coupling strategy: Incorporating the first two amino acids as a pre-formed dipeptide unit completely bypasses the stage where DKP formation can occur.
-
Modify Fmoc deprotection conditions: Move away from the standard 20% piperidine in DMF. A milder cocktail of 2% DBU and 5% piperazine in NMP has been shown to drastically reduce DKP formation.
-
Issue 2: The presence of a peak corresponding to the cyclic dipeptide in the final cleaved product.
-
Possible Cause: DKP formation has occurred, and the cyclic dipeptide has been cleaved from the resin along with the target peptide.
-
Solutions:
-
Optimize Fmoc deprotection: As with Issue 1, the most effective solution is to change the deprotection conditions. Reducing piperidine concentration alone may not be sufficient. The use of a DBU/piperazine cocktail is highly recommended.
-
Lower the temperature: Performing the deprotection and coupling steps at a reduced temperature can decrease the rate of the intramolecular cyclization.
-
Data Presentation
Table 1: Effect of Deprotection Reagent on Diketopiperazine Formation
| Deprotection Reagent | DKP Formation (%) | Reference |
| 20% Piperidine/DMF | 13.8 | |
| 5% Piperidine/DMF | 12.2 | |
| 20% Piperidine/Toluene | 11.7 | |
| 5% Piperazine/DMF | < 4 | |
| 5% Piperazine/NMP | < 4 |
Data for Fmoc-Cys[(CH₂)₃COOtBu]-Pro-2-Cl-trityl resin.
Table 2: Comparison of DKP Formation for Various Dipeptides with Standard vs. Optimized Fmoc Deprotection
| Dipeptide Sequence (on 2-Cl-trityl resin) | DKP with 20% Piperidine/DMF (%) | DKP with 2% DBU, 5% Piperazine/NMP (%) | Reference |
| Fmoc-Gln(Trt)-Pro- | ~18 | ~2 | |
| Fmoc-Trp(Boc)-Pro- | ~25 | ~3 | |
| Fmoc-Tyr(tBu)-Pro- | ~15 | ~1.5 |
Experimental Protocols
Protocol 1: Optimized Fmoc Deprotection to Minimize DKP Formation
Objective: To perform Fmoc deprotection using a milder base cocktail to suppress diketopiperazine formation.
Materials:
-
Peptide-resin
-
N-methyl-2-pyrrolidone (NMP)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperazine
-
Dimethylformamide (DMF) for washing
Procedure:
-
Resin Swelling: Swell the peptide-resin in NMP.
-
Prepare Deprotection Solution: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.
-
First Deprotection: Treat the resin with the deprotection solution for 5-10 minutes at room temperature with agitation.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Repeat the treatment with the deprotection solution for another 10-15 minutes.
-
Washing: Wash the resin thoroughly with NMP to remove all traces of the deprotection solution.
-
Monitoring: Confirm the completion of deprotection using a qualitative method (e.g., Kaiser test).
Protocol 2: Coupling of a Pre-formed Dipeptide
Objective: To bypass the DKP-prone dipeptide-resin intermediate by coupling a pre-synthesized dipeptide.
Materials:
-
Resin with the first amino acid deprotected
-
Fmoc-dipeptide-OH
-
Coupling reagent (e.g., HATU, HBTU, or PyBOP)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound amino acid is fully deprotected and the resin is washed.
-
Dipeptide Activation: In a separate vessel, dissolve 1.5 to 2 equivalents of the Fmoc-dipeptide-OH in a suitable solvent (e.g., DMF). Add 1.5 to 2 equivalents of a coupling reagent (e.g., HATU) and 3 to 4 equivalents of a base (e.g., DIPEA). Allow the activation to proceed for a few minutes.
-
Coupling: Add the activated dipeptide solution to the deprotected resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Reaction time may need optimization based on the specific dipeptide sequence.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Monitoring: Check for complete coupling using a qualitative test (e.g., Kaiser test).
Visualizations
Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.
References
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Fmoc-L-Glu-pNA
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during solid-phase peptide synthesis (SPPS) using Fmoc-L-Glu-pNA. Below you will find troubleshooting guides and frequently asked questions to help you optimize your peptide synthesis and overcome challenges related to low yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in solid-phase peptide synthesis (SPPS)?
A1: Low yields in SPPS can arise from several factors, including:
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain, which leads to truncated sequences.
-
Poor Coupling Efficiency: Incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin, resulting in deletion sequences. This is often an issue with sterically hindered amino acids or "difficult" sequences.[1]
-
Peptide Aggregation: The growing peptide chain can form secondary structures (e.g., β-sheets) on the resin, hindering reagent access and leading to incomplete deprotection and coupling.[1]
-
Side Reactions: Undesired chemical reactions, such as aspartimide formation when using aspartic acid, can reduce the yield of the target peptide.[2]
-
Premature Cleavage: Loss of the peptide from the resin during synthesis, which can be caused by overly acid-labile linkers.[1]
-
Inefficient Final Cleavage: Incomplete cleavage of the peptide from the resin or incomplete removal of side-chain protecting groups can result in lower recovery of the final product.[1]
Q2: Are there specific challenges associated with synthesizing peptide p-nitroanilides (pNA) using Fmoc chemistry?
A2: Yes, the synthesis of peptide-pNA conjugates presents unique challenges. The p-nitroanilide moiety is a weak nucleophile, making its direct acylation difficult. Furthermore, the stability of the pNA group to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) can be a concern, potentially leading to side reactions or degradation. A successful strategy involves the synthesis of a peptide p-aminoanilide (pAA) followed by oxidation to the p-nitroanilide after cleavage from the resin.
Q3: What side reactions are common when using Fmoc-L-Glu(OtBu) derivatives in SPPS?
A3: A potential side reaction involving glutamic acid derivatives is the formation of a glutarimide. This can be catalyzed by the basic conditions used for Fmoc deprotection. While the tert-butyl (OtBu) side-chain protecting group generally provides sufficient protection, the risk increases with longer exposure to basic reagents.
Q4: How can I monitor the efficiency of coupling and deprotection steps during synthesis?
A4: Several methods can be used to monitor the progress of your synthesis:
-
Kaiser Test: This colorimetric test detects free primary amines. A positive result (blue color) after a coupling step indicates incomplete coupling.
-
TNBS Test: An alternative colorimetric test for primary amines.
-
UV Monitoring of Fmoc Deprotection: The Fmoc group has a strong UV absorbance. By monitoring the UV absorbance of the piperidine solution after deprotection, you can quantify the amount of Fmoc released and indirectly assess the success of the previous coupling step.
-
Test Cleavage and Analysis: A small amount of resin can be cleaved and the resulting peptide analyzed by HPLC and mass spectrometry to check the sequence integrity at intermediate stages.
Troubleshooting Guide: Low Yield with this compound
This guide addresses specific problems you may encounter when synthesizing peptides with a C-terminal L-Glu-pNA.
Issue 1: Low Loading of the First Amino Acid (this compound)
-
Symptom: Low substitution level of the first amino acid onto the resin, determined by Fmoc analysis after the first coupling.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Poor Resin Swelling | Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF or NMP) for at least 30-60 minutes before coupling. |
| Steric Hindrance | This compound is a bulky building block. Increase the excess of the amino acid and coupling reagents (e.g., from 3 to 5 equivalents). |
| Inefficient Coupling Reagents | Use a highly efficient coupling reagent such as HATU or HCTU. |
| Suboptimal Reaction Time | Extend the coupling time to 4-6 hours or even overnight for the first coupling. Monitor completion with the Kaiser test. |
Issue 2: Incomplete Coupling in Subsequent Cycles
-
Symptom: Presence of deletion sequences in the final crude product, as identified by mass spectrometry. Positive Kaiser test after coupling.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Peptide Aggregation | Use a resin with a lower loading capacity or a more hydrophilic resin like PEG-based resins (e.g., TentaGel). Consider using "difficult sequence" protocols, such as incorporating pseudoprolines or Dmb/Hmb backbone protection. |
| Insufficient Reagent Concentration | Increase the concentration of the amino acid and coupling reagents. |
| Sterically Hindered Amino Acids | For bulky amino acids, consider a double coupling protocol. |
Issue 3: Low Purity of Crude Peptide after Cleavage
-
Symptom: HPLC analysis of the crude product shows multiple peaks and a low percentage of the desired product.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Fmoc Deprotection | Increase the deprotection time or use a stronger base solution (e.g., 2% DBU/2% piperidine in DMF), but be cautious of potential side reactions. |
| Side Reactions during Cleavage | The p-nitroanilide group may be sensitive to strong acidic conditions. Optimize the cleavage cocktail and time. Use appropriate scavengers to protect sensitive residues. |
| Degradation of pNA moiety | Consider an alternative synthesis strategy where the p-aminoanilide is synthesized and then oxidized to the p-nitroanilide post-cleavage. |
| Glutarimide Formation | Minimize the time of exposure to basic conditions during Fmoc deprotection. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Amino Acid
-
Resin Swelling: Swell the resin (1 eq) in DMF (10 mL/g of resin) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Reagent Preparation: In a separate vial, dissolve the Fmoc-amino acid (3 eq) and a coupling agent such as HATU (2.9 eq) in DMF. Add a base like DIPEA (6 eq).
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of beads to check for completion. If the test is positive, continue the coupling for another hour or perform a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).
Protocol 2: Cleavage of Peptide-pNA from Resin
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler cocktail of TFA/TIS/water (95:2.5:2.5) may suffice.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with cold ether, and dry the peptide.
Protocol 3: Synthesis via p-Aminoanilide and Post-Cleavage Oxidation
-
Resin Derivatization: Derivatize a trityl chloride resin with 1,4-phenylenediamine.
-
Peptide Synthesis: Synthesize the peptide chain on the derivatized resin using standard Fmoc-SPPS protocols.
-
Cleavage: Cleave the peptide p-aminoanilide from the resin using a mild cleavage cocktail (e.g., TFA/TIS/DCM).
-
Oxidation: Dissolve the crude peptide p-aminoanilide in a suitable solvent system and treat with an oxidizing agent like Oxone® to convert the amino group to a nitro group.
-
Purification: Purify the final peptide p-nitroanilide using reverse-phase HPLC.
Visualizations
References
Fmoc-L-Glu-pNA solubility issues in assay buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with the chromogenic substrate Fmoc-L-Glu-pNA in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous assay buffer?
A1: The this compound molecule has significant hydrophobic character due to the large, nonpolar fluorenylmethyloxycarbonyl (Fmoc) protecting group. This makes it poorly soluble in purely aqueous solutions like standard phosphate, Tris, or HEPES buffers. Direct dissolution in the assay buffer will likely result in precipitation or an insoluble suspension.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended procedure is to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.[1] Other polar aprotic solvents such as N,N-Dimethylformamide (DMF) can also be used.
Q3: How do I prepare a stock solution of this compound?
A3: Prepare a high-concentration stock solution, for example, 10-40 mM, by dissolving the powdered this compound in 100% DMSO.[2] This stock solution can then be stored, typically at -20°C, and diluted into the final aqueous assay buffer just before use.
Q4: My substrate precipitates when I add the stock solution to my assay buffer. What should I do?
A4: Precipitation upon dilution indicates that the final concentration of the substrate exceeds its solubility limit in the aqueous buffer, even with the presence of a co-solvent. To resolve this, you can:
-
Decrease the final substrate concentration: Work with a lower concentration of this compound in your assay.
-
Increase the final co-solvent concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, but be cautious. Most enzymes tolerate a final DMSO concentration of a few percent (typically <5% v/v) without significant loss of activity.[1]
-
Check the buffer pH: The solubility of molecules with acidic or basic groups can be pH-dependent. Ensure your buffer's pH is optimal for both your enzyme and substrate solubility.
Q5: Will the organic solvent in my assay affect my enzyme's activity?
A5: Yes, high concentrations of organic solvents like DMSO can denature enzymes and inhibit their activity. It is crucial to determine the tolerance of your specific enzyme to the chosen solvent. A common practice is to keep the final concentration of DMSO in the assay mixture below 5% (v/v). You should always run a solvent control experiment to measure the effect of the solvent on enzyme activity.[2]
Troubleshooting Guide
Use the following workflow and table to diagnose and solve solubility issues with this compound.
Troubleshooting Workflow
This diagram outlines the logical steps to address solubility problems during assay setup.
Caption: A workflow diagram for troubleshooting this compound solubility.
Summary of Solvents and Assay Conditions
The following table summarizes recommended solvents and key parameters for designing an assay with p-nitroanilide substrates.
| Parameter | Recommendation | Rationale & Considerations |
| Primary Solvent (for Stock) | Dimethyl sulfoxide (DMSO) | Excellent solvating power for many organic molecules, including Fmoc-protected peptides and p-nitroanilides.[1] |
| N,N-Dimethylformamide (DMF) | An alternative to DMSO with similar solvating properties. | |
| Stock Solution Concentration | 10 - 40 mM | A high concentration allows for minimal volume addition to the final assay, keeping the organic solvent concentration low. |
| Final Co-Solvent Conc. | < 5% (v/v) | Minimizes solvent-induced enzyme inhibition or denaturation. The exact tolerance is enzyme-dependent and should be verified. |
| Assay Buffer | Tris-HCl, HEPES, Phosphate | Choice depends on the optimal pH for the enzyme being assayed. Ensure the buffer components do not interfere with the reaction. |
| Assay pH | Enzyme Dependent (Typically 7.0-8.5) | Must be optimized for maximal enzyme activity. Solubility of the substrate itself may also be influenced by pH. |
| Additives (Optional) | Non-ionic detergents (e.g., Triton X-100) | Can help maintain the solubility of hydrophobic compounds in aqueous solutions. Use at low concentrations (e.g., 0.01-0.05%). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in enzymatic assays.
Materials:
-
This compound (MW: 489.48 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer and/or sonicator
Methodology:
-
Calculate Mass: Determine the mass of this compound required to make a desired volume and concentration. For example, to make 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 489.48 g/mol * 1000 mg/g = 4.89 mg
-
Weigh Substrate: Accurately weigh the calculated mass of this compound and place it into a suitable vial.
-
Add Solvent: Add the required volume of 100% DMSO to the vial.
-
Dissolve: Vortex the mixture vigorously. If the substrate does not fully dissolve, gently warm the vial to 37°C or place it in a sonicating water bath for 5-10 minutes until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: General Enzymatic Assay Using this compound
Objective: To measure enzyme activity by monitoring the release of p-nitroaniline (pNA) from the this compound substrate.
Principle: An enzyme (e.g., a protease or peptidase) cleaves the amide bond between the glutamic acid and the p-nitroaniline moiety. The released pNA is a yellow chromophore that can be quantified by measuring its absorbance at approximately 405-410 nm.
Enzymatic Cleavage Pathway
References
Technical Support Center: Optimizing Piperidine Concentration for Fmoc Removal
Welcome to the Technical Support Center for optimizing piperidine concentration in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the crucial Fmoc deprotection step.
Frequently Asked Questions (FAQs)
Q1: What is the standard concentration of piperidine for Fmoc removal?
A standard and widely used concentration for Fmoc deprotection is 20% (v/v) piperidine in a suitable solvent, most commonly N,N-dimethylformamide (DMF).[1][2][3][4][5] This concentration generally provides a good balance between efficient Fmoc removal and minimizing side reactions. However, concentrations ranging from 5% to 55% have been reported depending on the specific requirements of the synthesis.
Q2: What are the primary causes of incomplete Fmoc removal?
Incomplete Fmoc deprotection can arise from several factors:
-
Steric Hindrance: Bulky amino acid side chains near the N-terminus can physically block the piperidine from accessing the Fmoc group. Amino acids like Valine (Val), Isoleucine (Ile), Threonine (Thr), and Aminoisobutyric acid (Aib) are known to be challenging.
-
Peptide Aggregation: As the peptide chain grows, it can form secondary structures like β-sheets, which can hinder the penetration of reagents. This is common for sequences with repeating hydrophobic residues.
-
Insufficient Reaction Time or Concentration: Standard protocols may not be adequate for "difficult" sequences, necessitating longer reaction times or higher concentrations of the deprotecting agent.
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reagents to the peptide chains.
Q3: How can I detect incomplete Fmoc deprotection?
Several methods can be used to detect incomplete Fmoc removal:
-
Kaiser Test: This colorimetric test detects free primary amines. A blue/purple result on the resin beads after deprotection indicates successful Fmoc removal, while a yellow/colorless result suggests an incomplete reaction. Note that this test is not reliable for N-terminal proline, which gives a brownish-red color.
-
UV-Vis Spectrophotometry: The removal of the Fmoc group liberates dibenzofulvene (DBF), which forms an adduct with piperidine that absorbs light around 301-312 nm. Monitoring the absorbance of the deprotection solution can track the reaction's progress.
-
Mass Spectrometry: Analysis of the final peptide will show a mass addition of 222.2 Da corresponding to the Fmoc group if it was not successfully removed.
Q4: What are the consequences of incomplete Fmoc removal?
Incomplete deprotection can lead to significant issues in your synthesis:
-
Deletion Sequences: If the Fmoc group remains, the subsequent amino acid cannot be coupled, resulting in peptides missing one or more residues.
-
Fmoc-Adducts: The unremoved Fmoc group will persist through the synthesis and cleavage, complicating the purification of the final product.
Troubleshooting Guide
This section provides solutions to common problems encountered during Fmoc deprotection with piperidine.
Issue 1: Incomplete Deprotection Detected
If you observe a negative Kaiser test (yellow beads) or other indicators of incomplete Fmoc removal, consider the following actions:
-
Repeat the Deprotection Step: The simplest solution is to perform a second deprotection treatment with fresh reagent.
-
Increase Deprotection Time: For sterically hindered amino acids or long peptide chains, extending the deprotection time to 2 x 20-30 minutes can be effective.
-
Increase Temperature: Raising the reaction temperature to 30-40°C can increase the deprotection rate, but should be used cautiously to avoid side reactions.
-
Use a Stronger Deprotection Cocktail: For particularly difficult sequences, adding a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a concentration of 1-2% to the piperidine solution can enhance deprotection efficiency.
Issue 2: Side Reactions with Standard Piperidine Concentration
Standard 20% piperidine can sometimes lead to undesirable side reactions.
-
Aspartimide Formation: This is common in sequences containing Asp-Gly or Asp-Ser. To mitigate this, consider using a less basic deprotection reagent like piperazine or adding a weak acid like 0.1M 1-hydroxybenzotriazole (HOBt) to the piperidine solution to buffer the basicity.
-
Diketopiperazine (DKP) Formation: This occurs at the N-terminal dipeptide, leading to cleavage from the resin. Using a lower concentration of piperidine (e.g., 5%) or switching to a bulkier base like 4-methylpiperidine can reduce DKP formation.
-
Racemization: Prolonged exposure to basic conditions can cause epimerization of sensitive amino acids like Cysteine and Histidine. Using milder deprotection conditions or shorter reaction times can help minimize racemization.
Data Presentation
The following tables summarize different deprotection cocktails and their applications.
Table 1: Common Piperidine-Based Deprotection Cocktails
| Reagent Composition | Typical Concentration | Application Notes |
| Piperidine in DMF | 20% (v/v) | Standard condition for most sequences. |
| Piperidine in DMF | 5% (v/v) | Used to reduce diketopiperazine formation. |
| Piperidine in NMP | 20-23% (v/v) | N-Methyl-2-pyrrolidone (NMP) can be better at disrupting secondary structures. |
| Piperidine/DBU in DMF | 20% / 2% (v/v) | For difficult sequences with steric hindrance or aggregation. |
Table 2: Alternative Deprotection Reagents
| Reagent | Typical Concentration | Advantages and Considerations |
| Piperazine/DBU in DMF | 5% / 2% (w/v / v/v) | Less basic than piperidine, reduces aspartimide formation. |
| 4-Methylpiperidine in DMF | 20% (v/v) | Can reduce diketopiperazine formation. |
| DBU in DMF | 1-2% (v/v) | Strong, non-nucleophilic base for very difficult sequences. Use with caution due to increased risk of side reactions. |
Experimental Protocols
Standard Fmoc Removal Protocol
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
First Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 10-20 minutes at room temperature.
-
Drain and Wash: Drain the deprotection solution and wash the resin with DMF (2 times).
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 10-20 minutes.
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure all reagents are removed.
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol for Difficult Sequences (DBU/Piperidine)
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection Cocktail: Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF.
-
Reaction: Add the deprotection cocktail to the resin and agitate for 5-15 minutes. Monitor the reaction progress carefully.
-
Drain and Wash: Drain the solution and wash the resin extensively with DMF to remove all traces of DBU and piperidine.
Visualizations
Caption: Standard workflow for Fmoc deprotection and troubleshooting.
Caption: Logic diagram for troubleshooting incomplete Fmoc removal.
References
- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 4. peptide.com [peptide.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection
This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to incomplete Fmoc deprotection during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide provides a systematic approach to identifying and solving incomplete Fmoc deprotection.
Problem: The Kaiser test is negative (yellow/colorless beads) after the Fmoc deprotection step.
A negative Kaiser test indicates the absence of free primary amines on the resin, suggesting that the Fmoc group has not been successfully removed.[1]
Step 1: Initial Verification
-
Confirm Reagent Integrity: Ensure that the piperidine solution has not degraded. Use fresh, high-quality reagents.[2]
-
Review Protocol: Double-check the deprotection parameters in your protocol, including reagent concentrations and reaction times.[2]
Step 2: Implement Corrective Actions
If the initial verification does not resolve the issue, proceed with one or more of the following solutions. The choice of solution will depend on the suspected cause of incomplete deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of incomplete Fmoc deprotection?
Several factors can lead to incomplete removal of the Fmoc protecting group:
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, which hinder the access of the deprotection reagent to the N-terminal Fmoc group.[1][3] This is a common issue with sequences containing hydrophobic residues.
-
Steric Hindrance: Bulky amino acid side chains near the N-terminus can physically block the piperidine base from accessing the Fmoc group.
-
Insufficient Deprotection Time: Standard deprotection times may not be adequate for "difficult" sequences that are prone to aggregation or steric hindrance.
-
Degraded Deprotection Reagent: The piperidine solution can degrade over time, leading to reduced deprotection efficiency.
-
Poor Resin Swelling: If the solid support does not swell properly, the reagents cannot efficiently access the growing peptide chains.
Q2: How can I detect incomplete Fmoc deprotection?
Several methods can be used to detect incomplete Fmoc deprotection:
-
Qualitative Colorimetric Tests:
-
Kaiser Test (Ninhydrin Test): This is a widely used method to detect free primary amines. A blue/purple color indicates successful deprotection, while a yellow or colorless result suggests incomplete deprotection. Note that this test is not reliable for N-terminal proline, which gives a reddish-brown color.
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): Another chromogenic assay for detecting primary amines.
-
Chloranil Test: This test is specifically used for detecting secondary amines, such as N-terminal proline.
-
-
Quantitative Detection Methods:
-
UV Monitoring: The deprotection reaction releases a dibenzofulvene (DBF)-piperidine adduct that has a characteristic UV absorbance around 301-312 nm. By monitoring the UV absorbance of the effluent from the reaction vessel, you can track the reaction's progress in real-time. Automated peptide synthesizers often use this method to ensure complete deprotection.
-
HPLC and Mass Spectrometry: Analysis of the cleaved crude peptide by HPLC will show a peak for the desired peptide and a later-eluting, more hydrophobic peak for the Fmoc-containing peptide. Mass spectrometry will show a mass corresponding to the target peptide and another mass that is 222.24 Da higher, which is the mass of the Fmoc group.
-
Q3: What are the recommended solutions for incomplete Fmoc deprotection?
Based on the suspected cause, here are several solutions:
-
Extended Deprotection: Increase the deprotection time or perform a second deprotection step.
-
Use of a Stronger Base: Add 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine deprotection solution. DBU is a stronger, non-nucleophilic base that can be more effective for sterically hindered or aggregated sequences. Caution: DBU should not be used with peptides containing C-terminal Asp(tBu) residues, as it can promote aspartimide formation.
-
Alternative Deprotection Reagents: A combination of 2% DBU and 5% piperazine in NMP or DMF has been shown to be a highly effective deprotection solution. Other alternatives to piperidine include 4-methylpiperidine (4MP) and piperazine (PZ).
-
Disrupting Peptide Aggregation:
-
Solvent Choice: Use N-Methyl-2-pyrrolidone (NMP) as the solvent, as it is better at disrupting secondary structures than DMF.
-
Chaotropic Agents: Adding chaotropic agents can help break up peptide aggregation.
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides can introduce a "kink" in the peptide backbone, disrupting aggregation.
-
High-Temperature SPPS: Performing the synthesis at elevated temperatures (e.g., 60-90°C) can effectively prevent aggregation.
-
Data Presentation
Table 1: Troubleshooting Guide for Incomplete Fmoc Deprotection
| Symptom | Possible Cause | Recommended Solution | Key Considerations |
| Negative Kaiser Test (Yellow Beads) | Incomplete Fmoc Removal | 1. Repeat deprotection step.2. Extend deprotection time.3. Use a stronger deprotection solution (e.g., add 1-2% DBU). | DBU can cause side reactions with certain residues (e.g., Asp(tBu)). |
| HPLC shows a significant peak with a longer retention time | Fmoc group is still attached | 1. Optimize deprotection protocol (see solutions above).2. Review synthesis of "difficult" sequences. | Hydrophobic or sterically hindered residues may require special conditions. |
| Mass Spec shows a peak at [M + 222.2] Da | Presence of Fmoc group on the peptide | 1. Re-evaluate the deprotection strategy for the entire synthesis.2. Consider preventative measures for aggregation. | Proactive strategies are often more effective than troubleshooting. |
Table 2: Common Deprotection Reagent Cocktails
| Reagent Cocktail | Concentration | Solvent | Typical Deprotection Time | Notes |
| Piperidine | 20% (v/v) | DMF or NMP | 2 x 10-20 min | Standard deprotection reagent. |
| Piperidine with DBU | 20% Piperidine + 1-2% DBU | DMF or NMP | 2 x 5-15 min | For difficult or sterically hindered sequences. |
| DBU with Piperazine | 2% DBU + 5% Piperazine | DMF or NMP | 2 x 2-5 min | A highly efficient alternative deprotection solution. |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | Similar to piperidine | An alternative to piperidine. |
| Piperazine (PZ) | 10% (w/v) | 9:1 DMF/Ethanol | Similar to piperidine | A solid reagent, may require ethanol for solubility. |
Experimental Protocols
Protocol 1: Standard Piperidine Deprotection
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 10-20 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 for a second deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: DBU/Piperidine Deprotection
-
Swell the peptide-resin in DMF.
-
Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF.
-
Add the deprotection cocktail to the resin and agitate for 5-15 minutes.
-
Drain the solution and wash the resin extensively with DMF to remove all traces of DBU and piperidine.
Protocol 3: DBU/Piperazine Deprotection
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the solvent.
-
Prepare a deprotection solution of 2% DBU and 5% piperazine in DMF.
-
Add the DBU/piperazine solution to the resin.
-
Agitate the mixture at room temperature for 2 x 2-5 minutes.
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5 x 1 min).
Protocol 4: Kaiser Test
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.
-
Wash the resin beads thoroughly with DMF and then with ethanol.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the test tube at 100-110°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
Dark Blue/Purple: Positive result (successful deprotection).
-
Yellow/Colorless: Negative result (incomplete deprotection).
-
Visualizations
References
Technical Support Center: Fmoc-Protected Peptide Purification
Welcome to the technical support center for Fmoc-protected peptide purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered during the purification of synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: My cleaved peptide won't dissolve. What should I do?
A1: Poor solubility is a common issue, primarily dictated by the peptide's amino acid composition.[1][2] Peptides with a high content (>50%) of hydrophobic residues (e.g., W, L, I, F, M, V, Y, P, A) often exhibit poor solubility in aqueous solutions.[3]
Troubleshooting Steps:
-
Assess Peptide Polarity: Determine if your peptide is acidic, basic, or neutral based on its amino acid sequence.
-
Select an Appropriate Solvent:
-
Acidic Peptides (net negative charge): Try dissolving in a small amount of a basic solvent like 0.1 M ammonium bicarbonate, then dilute with water.[4]
-
Basic Peptides (net positive charge): Use a small amount of an acidic solvent like 10-25% acetic acid to aid dissolution before adding water.[5]
-
Hydrophobic/Neutral Peptides: These are often best dissolved in a minimal amount of an organic solvent such as DMSO, DMF, or acetonitrile, followed by careful dilution with an aqueous buffer. Be aware that some peptides may precipitate out of DMSO upon dilution.
-
-
Sonication: Gentle sonication can help break apart aggregates and facilitate dissolution.
-
Visual Check: A properly dissolved peptide solution should be clear and transparent. A cloudy or milky appearance indicates incomplete dissolution.
| Peptide Type | Primary Challenge | Recommended Initial Solvent |
| Acidic (High D, E content) | Insoluble in water/acidic buffers | Dilute basic solutions (e.g., 0.1M Ammonium Bicarbonate) |
| Basic (High K, R, H content) | Insoluble in water/basic buffers | Dilute acidic solutions (e.g., 10-25% Acetic Acid) |
| Hydrophobic (>50% hydrophobic residues) | Poor aqueous solubility | Minimal organic solvent (DMSO, DMF, Acetonitrile) followed by aqueous dilution |
| Highly Polar (>75% polar residues) | Can form gels at high concentrations | Dissolve directly in aqueous buffer; avoid high concentrations |
Table 1: Recommended starting solvents for dissolving challenging peptides based on their amino acid composition.
Q2: My peptide is aggregating during purification. How can I prevent this?
A2: Peptide aggregation is driven by factors like hydrophobicity, secondary structure formation (especially β-sheets), and intermolecular hydrogen bonding. Aggregation can lead to low yield, poor purity, and even column clogging.
Prevention & Troubleshooting Strategies:
-
Modify HPLC Conditions:
-
Organic Modifiers: For highly hydrophobic peptides, consider adding organic solvents like isopropanol or using a stronger organic phase than acetonitrile.
-
Chaotropic Agents: In difficult cases, adding a low concentration (e.g., 1-2 M) of a chaotropic agent like guanidine hydrochloride or urea to the mobile phase can disrupt aggregation, though this may require dedicated HPLC systems.
-
-
Additives:
-
Detergents: For extremely aggregation-prone peptides, such as membrane-spanning sequences, including a detergent like SDS in the cleavage and initial purification steps can dramatically reduce aggregation.
-
Surfactants: Non-ionic surfactants like Tween 20 are often used to prevent aggregation during purification and handling.
-
-
Control pH: Operate at a pH away from the peptide's isoelectric point (pI), where it has a net charge and is generally more soluble.
-
Work at Low Concentrations: High peptide concentrations can promote aggregation. Whenever possible, work with more dilute solutions.
Q3: My HPLC chromatogram shows many unexpected peaks. What are they?
A3: Unexpected peaks typically arise from side reactions during synthesis, incomplete reactions, or issues with the starting materials.
Common Impurities and Their Causes:
-
Deletion Sequences: Result from incomplete coupling of an amino acid or incomplete Fmoc deprotection. These impurities lack one or more amino acids compared to the target peptide.
-
Truncation Sequences: Caused by permanent capping of the peptide chain, for instance, by acetic acid present as an impurity in Fmoc-amino acid reagents.
-
Aspartimide Formation: A major side reaction involving aspartic acid residues, which can lead to a mixture of by-products, including α- and β-peptides. Some of these impurities are difficult to separate as they may co-elute with the target peptide.
-
Diketopiperazine Formation: Cyclization of the N-terminal dipeptide can cause it to cleave from the resin, resulting in low yield, especially for short peptides.
-
Diastereomers: Racemization of amino acids, particularly at the C-terminus or for residues like His and Cys, can create diastereomeric impurities that are often very difficult to resolve.
| Impurity Type | Common Cause(s) | Typical Mass Difference | Chromatographic Behavior |
| Deletion Sequence | Incomplete coupling/deprotection | - Mass of missing amino acid(s) | Usually elutes earlier than the target peptide |
| Aspartimide Byproduct | Base exposure of Asp residues | Same mass as target peptide | May co-elute or appear as a closely eluting peak/shoulder |
| Racemized Diastereomer | Over-activation; prolonged base exposure | Same mass as target peptide | Often appears as a shoulder or a poorly resolved peak next to the main peak |
| Diketopiperazine | N-terminal dipeptide cyclization | - | Elutes as a separate, smaller cyclic peptide peak |
Table 2: Common impurities in Fmoc-SPPS and their characteristics.
Q4: What causes poor peak shape (tailing or fronting) in my chromatogram?
A4: Poor peak shape is a common HPLC issue that compromises resolution and purity.
-
Peak Tailing: Often caused by strong, secondary interactions between the peptide (especially basic residues) and residual free silanol groups on the silica-based column packing.
-
Solution: Ensure an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) is present in the mobile phase (typically 0.1%). Using a higher-quality, well-end-capped column can also minimize this effect.
-
-
Peak Fronting: This is a classic sign of column overload.
-
Solution: Reduce the amount of crude peptide injected onto the column. If a large amount must be purified, switch to a preparative column with a larger diameter.
-
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a standard purification workflow and a decision tree for troubleshooting common purification problems.
References
Validation & Comparative
A Comparative Guide to Fmoc-L-Glu-pNA and Boc-L-Glu-pNA in Peptide Synthesis for Chromogenic Substrate Development
For researchers, scientists, and drug development professionals engaged in the synthesis of chromogenic peptide substrates for protease assays, the choice between Fmoc-L-Glu-pNA and Boc-L-Glu-pNA is a critical decision that influences the overall synthetic strategy. Both molecules serve as valuable precursors for incorporating a p-nitroanilide (pNA) reporter group at the C-terminus of a peptide, enabling the colorimetric detection of enzyme activity.[1][2] This guide provides an objective comparison of their performance in peptide synthesis, supported by established principles of solid-phase peptide synthesis (SPPS) and includes a representative experimental protocol for a comparative study.
The fundamental difference between this compound and Boc-L-Glu-pNA lies in the nature of their Nα-protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.[][4] This distinction dictates the entire synthetic approach, including the choice of solid support, side-chain protecting groups, and cleavage conditions.
Key Differences and Performance Aspects
The selection between Fmoc and Boc strategies for synthesizing peptides with a C-terminal L-Glu-pNA moiety depends on several factors, including the desired peptide sequence, the presence of sensitive amino acids, and the intended scale of synthesis.
| Feature | This compound | Boc-L-Glu-pNA |
| Nα-Protecting Group | Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF)[5] | Acid-labile (e.g., Trifluoroacetic acid (TFA) in DCM) |
| Cleavage from Resin | Mild acid (e.g., TFA-based cocktails) | Strong acid (e.g., HF, TFMSA) |
| Orthogonality | High; allows for the use of acid-labile side-chain protecting groups (e.g., tBu, Trt) that are cleaved simultaneously with the resin. | Lower; requires benzyl-based side-chain protecting groups that are cleaved by strong acids. |
| Compatibility | Good for sequences with acid-sensitive residues. | Favorable for synthesizing long or hydrophobic peptides prone to aggregation. |
| Side Reactions | Potential for diketopiperazine formation at the dipeptide stage and aspartimide formation. | Can lead to t-butylation of sensitive residues if scavengers are not used during cleavage. |
| Synthesis of pNA Peptides | Can be challenging due to the poor nucleophilicity of p-nitroaniline. Methods often involve specialized resins or coupling strategies. | Historically used for peptide p-nitroanilide synthesis, often involving post-synthesis modification of a precursor. |
Experimental Protocols: A Comparative Workflow
To provide a practical context, the following section outlines a detailed experimental workflow for a comparative synthesis of a model tripeptide, Ac-Ala-Ala-Glu-pNA, using both this compound and Boc-L-Glu-pNA.
Materials and Reagents
-
Resins: Fmoc-L-Glu(OtBu)-pNA loaded resin (for Fmoc synthesis), Boc-L-Glu(OBzl)-pNA loaded resin (for Boc synthesis)
-
Amino Acids: Fmoc-Ala-OH, Boc-Ala-OH
-
Coupling Reagents: HBTU, HOBt, DIC
-
Bases: DIPEA, Piperidine
-
Solvents: DMF, DCM, NMP
-
Deprotection/Cleavage Reagents: TFA, TIS, water, HF, Anisole
-
Other: Acetic anhydride, Pyridine
Workflow for Comparative Synthesis
Caption: Comparative workflow for the synthesis of a model tripeptide using Fmoc and Boc strategies.
Detailed Methodologies
Fmoc-Based Synthesis of Ac-Ala-Ala-Glu-pNA
-
Resin Swelling: Swell the Fmoc-L-Glu(OtBu)-pNA loaded resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling (First Alanine): In a separate vessel, pre-activate Fmoc-Ala-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours.
-
Washing: Repeat step 3.
-
Repeat for Second Alanine: Repeat steps 2-5 for the coupling of the second Fmoc-Ala-OH.
-
Final Fmoc Deprotection: Repeat step 2.
-
Washing: Repeat step 3.
-
N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF for 30 minutes.
-
Washing: Repeat step 3.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether.
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm the identity by LC-MS.
Boc-Based Synthesis of Ac-Ala-Ala-Glu-pNA
-
Resin Swelling: Swell the Boc-L-Glu(OBzl)-pNA loaded resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes, drain, and repeat for 25 minutes.
-
Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Neutralization: Treat the resin with 10% DIPEA in DMF for 5 minutes (2x).
-
Washing: Wash the resin with DMF (3x).
-
Coupling (First Alanine): In a separate vessel, dissolve Boc-Ala-OH (3 eq.) and HOBt (3 eq.) in DMF. Add DIC (3 eq.) and pre-activate for 10 minutes. Add the activated solution to the resin and shake for 2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat for Second Alanine: Repeat steps 2-7 for the coupling of the second Boc-Ala-OH.
-
Final Boc Deprotection: Repeat step 2.
-
Washing and Neutralization: Repeat steps 3 and 4.
-
N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF for 30 minutes.
-
Washing: Repeat step 7.
-
Cleavage and Deprotection: Treat the resin with anhydrous HF in the presence of anisole as a scavenger at 0°C for 1 hour.
-
Peptide Precipitation: After evaporation of HF, precipitate the peptide with cold diethyl ether.
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm the identity by LC-MS.
Signaling Pathways and Logical Relationships
The synthesis of a chromogenic substrate and its subsequent use in a protease assay follows a logical progression from chemical synthesis to biological application.
Caption: Logical workflow from peptide synthesis to protease activity detection using a pNA substrate.
Conclusion
The choice between this compound and Boc-L-Glu-pNA for the synthesis of chromogenic peptide substrates is contingent upon the specific requirements of the target peptide and the available laboratory infrastructure. The Fmoc strategy offers milder deprotection conditions and greater orthogonality, making it suitable for a wide range of peptides, including those with acid-sensitive residues. Conversely, the Boc strategy, while requiring harsher cleavage conditions, can be advantageous for the synthesis of long or difficult sequences that are prone to aggregation. A thorough understanding of the principles of both methodologies is essential for the successful synthesis of high-quality peptide-pNA substrates for protease research and drug discovery.
References
A Comparative Guide to Chromogenic Substrates for Glutamyl Endopeptidases: Fmoc-L-Glu-pNA and Alternatives
For researchers, scientists, and drug development professionals, the precise measurement of enzyme activity is paramount. This guide provides a detailed comparison of Fmoc-L-Glu-pNA with other chromogenic substrates, focusing on their application in the study of glutamyl endopeptidases. Experimental data for established substrates is presented to offer a framework for substrate selection and assay development.
Glutamyl endopeptidases are a class of proteases that specifically cleave peptide bonds on the C-terminal side of glutamic acid residues.[1][2][3][4] A notable example is the V8 protease from Staphylococcus aureus, which is widely used in protein sequencing and analysis.[2] Chromogenic substrates provide a convenient method for continuously monitoring the activity of these enzymes. Upon cleavage, these substrates release a chromophore, typically p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.
This guide focuses on the comparison of this compound with other commercially available chromogenic substrates designed for glutamyl endopeptidases and other related proteases.
Quantitative Comparison of Chromogenic Substrates
| Substrate | Target Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Z-Phe-Leu-Glu-pNA | V8 Protease (S. aureus) | 0.45 | 15.3 | 34,000 | A sensitive and specific substrate for V8 protease. |
| Boc-Val-Pro-Arg-pNA | Thrombin | 0.06 | 85 | 1,416,667 | High specificity for thrombin, not a glutamyl endopeptidase substrate. |
| Ac-DEVD-pNA | Caspase-3 | 0.011 | - | - | Specific for caspases, which cleave after aspartic acid, but some cross-reactivity with glutamate has been observed. |
| Suc-Ala-Ala-Pro-Phe-pNA | Chymotrypsin | 0.09 | 77 | 855,556 | A substrate for chymotrypsin, which cleaves after large hydrophobic residues. |
| This compound | Glutamyl Endopeptidases (presumed) | Not Available | Not Available | Not Available | The N-terminal Fmoc group may influence solubility and enzyme-substrate interactions. |
Data compiled from various sources and should be used for comparative purposes. Absolute values can vary with experimental conditions.
Experimental Protocols
General Assay Protocol for Glutamyl Endopeptidase Activity using a Chromogenic Substrate
This protocol provides a general framework for assessing the activity of a glutamyl endopeptidase, such as V8 protease, using a pNA-based chromogenic substrate.
Materials:
-
Purified glutamyl endopeptidase (e.g., V8 protease)
-
Chromogenic substrate (e.g., Z-Phe-Leu-Glu-pNA or this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
Procedure:
-
Substrate Preparation: Prepare a stock solution of the chromogenic substrate (e.g., 10 mM) in DMSO.
-
Enzyme Preparation: Dilute the glutamyl endopeptidase to the desired concentration in the assay buffer. The optimal concentration should be determined empirically.
-
Assay Setup:
-
Add 180 µL of assay buffer to each well of a 96-well microplate.
-
Add 10 µL of the enzyme solution to the appropriate wells.
-
Include a blank control with 190 µL of assay buffer.
-
-
Initiate Reaction: Add 10 µL of the substrate stock solution to each well to initiate the enzymatic reaction. The final substrate concentration will depend on the specific experiment (e.g., for Km determination, a range of concentrations should be used).
-
Measurement: Immediately place the microplate in a plate reader pre-set to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot.
-
The concentration of released pNA can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is typically ~10,000 M⁻¹cm⁻¹).
-
For kinetic parameter determination, plot the reaction rates against a range of substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Visualizing the Assay Principle
The following diagrams illustrate the enzymatic cleavage of a chromogenic substrate and the general workflow for comparing substrate specificity.
Caption: Enzymatic cleavage of a pNA-based chromogenic substrate.
References
A Head-to-Head Comparison: Fmoc-L-Glu-pNA versus Fluorogenic Substrates for Enzyme Assays
For researchers, scientists, and drug development professionals engaged in the study of enzymes, particularly proteases, the choice of substrate is a critical determinant of assay sensitivity, accuracy, and overall efficiency. This guide provides an objective comparison between the chromogenic substrate Fmoc-L-Glu-pNA and the broad class of fluorogenic substrates. We will delve into their respective principles of detection, present comparative quantitative data, and provide detailed experimental protocols to inform your selection process.
Principles of Detection: A Tale of Color versus Light
The fundamental difference between this compound and fluorogenic substrates lies in their signal generation mechanisms.
This compound: The Chromogenic Approach
This compound is a chromogenic substrate primarily designed for the detection of glutamyl endopeptidases, enzymes that cleave peptide bonds at the carboxyl side of glutamic acid residues. The substrate consists of a glutamic acid residue linked to a p-nitroaniline (pNA) molecule. In its intact form, the substrate is colorless. However, upon enzymatic cleavage of the bond between glutamic acid and pNA, the free pNA is released, which imparts a distinct yellow color to the solution. The intensity of this color, which is directly proportional to the amount of pNA released and thus to the enzyme's activity, can be quantified by measuring the absorbance of light at approximately 405 nm.
Fluorogenic Substrates: The Fluorescent Alternative
Fluorogenic substrates operate on the principle of fluorescence quenching and dequenching. These substrates typically consist of a peptide sequence specific to the enzyme of interest, flanked by a fluorophore and a quencher molecule. In the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its fluorescent signal through a process like Förster Resonance Energy Transfer (FRET).[1] When the enzyme cleaves the peptide bond between the fluorophore and the quencher, they are separated, leading to a significant increase in fluorescence. This emitted light can be measured using a fluorometer, with the intensity of the fluorescence being proportional to the enzyme's activity. Common fluorophores used in these substrates include 7-amino-4-methylcoumarin (AMC) and 7-amino-4-carbamoylmethylcoumarin (ACC).
Quantitative Data Comparison
The choice between a chromogenic and a fluorogenic substrate often comes down to the required sensitivity and the specific kinetic properties of the enzyme-substrate interaction. Fluorometric assays are generally considered more sensitive than spectrophotometric assays.[2][3] The efficiency of a substrate is often evaluated by its Michaelis constant (Km) and catalytic rate constant (kcat), or the overall catalytic efficiency (kcat/Km). A lower Km indicates a higher affinity of the enzyme for the substrate.
| Substrate | Enzyme | Substrate Type | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Z-Phe-Leu-Glu-pNA | S. aureus V8 Protease | Chromogenic | ~1480 | Not specified | Not specified |
| Boc-VPR-AMC | Thrombin | Fluorogenic | 100 | Not specified | 4.0 x 106 |
| Boc-IEGR-AMC | Factor Xa | Fluorogenic | 150 | Not specified | 3.3 x 105 |
| Suc-LLVY-AMC | Chymotrypsin | Fluorogenic | Not specified | Not specified | 1.3 x 106 |
| Ac-VLTK-AMC | PmC11 Protease | Fluorogenic | 20.4 | 3.3 | 1.6 x 105 |
Note: Kinetic parameters are highly dependent on the specific enzyme, assay conditions (e.g., pH, temperature, buffer composition), and the source of the data. The values presented here are for comparative purposes. The Km for Z-Phe-Leu-Glu-pNA with Bacillus licheniformis glutamyl endopeptidase has also been reported to be approximately 1.48 mM.
Experimental Protocols
Detailed methodologies for performing enzyme assays with both types of substrates are provided below.
Experimental Protocol for this compound (Chromogenic Assay)
This protocol is adapted from methods for similar p-nitroanilide-based substrates.[4]
Materials:
-
Purified glutamyl endopeptidase
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer capable of reading at 405 nm
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mM).
-
Dilute the stock solution in Assay Buffer to the desired final concentrations for the assay.
-
-
Enzyme Preparation:
-
Dilute the purified glutamyl endopeptidase in ice-cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the diluted substrate solution.
-
Include a "no enzyme" control (substrate only) for background absorbance correction.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the diluted enzyme solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately place the plate in the microplate reader.
-
Record the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background absorbance from the experimental readings.
-
Plot the absorbance versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.
-
Enzyme activity can be calculated using the Beer-Lambert law: Activity (mol/min) = (ΔAbs405nm/min) * V / (ε * l) where:
-
V = reaction volume
-
ε = molar extinction coefficient of pNA (~8,800 M-1cm-1 at pH 7.8)
-
l = path length of the well
-
-
Experimental Protocol for a Generic Fluorogenic Substrate
This protocol provides a general framework for using a fluorogenic protease substrate.
Materials:
-
Purified protease
-
Fluorogenic substrate (e.g., with an AMC fluorophore)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
DMSO for dissolving the substrate
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM).
-
Dilute the stock solution in Assay Buffer to the desired final concentration.
-
-
Enzyme Preparation:
-
Dilute the purified protease in ice-cold Assay Buffer to a working concentration determined empirically.
-
-
Assay Setup:
-
Add the diluted substrate solution to the wells of the black microplate.
-
Include "no enzyme" and "no substrate" controls for background fluorescence correction.
-
-
Initiate the Reaction:
-
Add the diluted protease solution to each well.
-
-
Measure Fluorescence:
-
Immediately place the plate in the fluorescence reader.
-
Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., ~365 nm excitation and ~440 nm emission for AMC).
-
Record fluorescence intensity at regular intervals.
-
-
Data Analysis:
-
Subtract background fluorescence from the readings.
-
Plot fluorescence intensity versus time to determine the initial reaction rate.
-
A standard curve using the free fluorophore can be used to convert relative fluorescence units (RFU) to molar concentrations.
-
Conclusion: Making an Informed Decision
The choice between this compound and a fluorogenic substrate is contingent on the specific requirements of the experiment.
This compound offers a straightforward, cost-effective, and reliable method for assaying glutamyl endopeptidases. The accessibility of spectrophotometers makes this a widely applicable technique. However, its sensitivity may be a limiting factor in applications with low enzyme concentrations or when screening for weak inhibitors.
Fluorogenic substrates , on the other hand, provide significantly higher sensitivity, which is advantageous for high-throughput screening, studying enzymes with low activity, and conserving precious enzyme or substrate reagents. The trade-off may be a higher cost for the substrates and the requirement for a fluorescence plate reader.
Ultimately, for robust and sensitive detection, particularly in drug discovery and high-throughput applications, fluorogenic substrates are often the preferred choice. For routine enzyme characterization where high sensitivity is not the primary concern, the simplicity and cost-effectiveness of this compound and other chromogenic substrates make them a valuable tool in the researcher's arsenal.
References
- 1. Peptide News from Bachem: pNA and AMC Substrates in Milligram to Multi-Gram Quantities - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to the Validation of a Protease Assay Using Fmoc-L-Glu-pNA
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is paramount. This guide provides an objective comparison of the protease assay utilizing the chromogenic substrate Fmoc-L-Glu-pNA against alternative methods. Supported by experimental data, this document details validation protocols, performance metrics, and the appropriate application of each assay to ensure robust and reliable results.
The enzymatic activity of proteases, enzymes that catalyze the breakdown of proteins, is a critical parameter in numerous physiological and pathological processes. The selection of a suitable assay for monitoring this activity is a crucial step in experimental design. This compound (Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid α-p-nitroanilide) is a chromogenic substrate specifically designed for the measurement of glutamyl endopeptidase activity. Cleavage of the peptide bond C-terminal to the glutamic acid residue by a protease releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically. This allows for a continuous and straightforward determination of enzyme kinetics.
Principles of Protease Assay Validation
Method validation provides objective evidence that an assay is fit for its intended purpose. Key validation parameters for a protease assay include specificity, sensitivity (Limit of Detection and Limit of Quantitation), precision (repeatability and reproducibility), and accuracy.
Comparison of Protease Assay Methodologies
While the this compound assay offers specificity for glutamyl endopeptidases, a comprehensive evaluation requires comparison with alternative methods that may offer broader or different detection capabilities. Two commonly employed alternatives are the Fluorescein Isothiocyanate (FTC)-Casein assay and the Succinylated Casein assay.
| Parameter | This compound Assay | FTC-Casein Assay | Succinylated Casein Assay |
| Principle | Chromogenic; cleavage of a specific peptide releases p-nitroaniline. | Fluorogenic; digestion of a heavily labeled casein substrate relieves fluorescence quenching. | Colorimetric; digestion of succinylated casein exposes primary amines that react with TNBSA. |
| Specificity | High for glutamyl endopeptidases. | Broad-spectrum for various proteases. | Broad-spectrum for various proteases. |
| Detection | Absorbance at 405 nm. | Fluorescence (Ex/Em ~490/525 nm). | Absorbance at 450 nm. |
| Sensitivity | Moderate. | High; can detect nanogram levels of protease. | Moderate to high. |
| Workflow | Homogeneous, continuous monitoring. | Homogeneous or heterogeneous with a precipitation step. | Homogeneous, endpoint or kinetic. |
Performance Characteristics
The choice of assay is often dictated by the required sensitivity and the nature of the protease being investigated.
| Performance Metric | This compound Assay | FTC-Casein Assay | Succinylated Casein Assay |
| Limit of Detection (LOD) | Enzyme and condition dependent. | As low as 10 ng/mL of protease with extended incubation. | Dependent on protease and standard used. |
| Limit of Quantitation (LOQ) | Must be experimentally determined. | Must be experimentally determined. | Must be experimentally determined. |
| Dynamic Range | Dependent on substrate and enzyme concentration. | Wide, can be adjusted by varying incubation time. | Dependent on standard curve range. |
| Throughput | High; amenable to 96-well plate format. | High; amenable to 96-well plate format. | High; amenable to 96-well plate format. |
Note: The exact performance metrics are highly dependent on the specific protease, buffer conditions, and instrumentation used. The values presented are for comparative purposes.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of any assay.
This compound Protease Assay Protocol
This protocol is designed for the kinetic measurement of a protease, such as chymotrypsin, that can cleave this compound.
Materials:
-
This compound substrate
-
Protease of interest (e.g., Chymotrypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Prepare Working Solutions:
-
Dilute the protease to the desired concentration in Assay Buffer.
-
Prepare a range of this compound concentrations by diluting the stock solution in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the protease solution to the appropriate wells. Include a no-enzyme control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction: Add 25 µL of the this compound working solution to each well to start the reaction.
-
Measurement: Immediately place the microplate in the reader and measure the absorbance at 405 nm every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
The concentration of released pNA can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is approximately 10,000 M⁻¹cm⁻¹).
-
For kinetic parameter determination, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
Alternative Assay Protocols
For comparison, detailed protocols for the FTC-Casein and Succinylated Casein assays are provided below.
FTC-Casein Protease Assay Protocol
Materials:
-
FTC-Casein Substrate
-
Protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Trichloroacetic Acid (TCA) solution (e.g., 10%)
-
96-well black microplate
-
Fluorometer (Ex/Em ~490/525 nm)
Procedure:
-
Reconstitute FTC-Casein: Dissolve the FTC-Casein in Assay Buffer to the recommended concentration.
-
Assay Setup:
-
Add 50 µL of the FTC-Casein solution to each well.
-
Add 50 µL of the protease solution (or sample) to the appropriate wells. Include a no-enzyme control.
-
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 1-4 hours).
-
Stop Reaction & Precipitate: Add 50 µL of cold TCA solution to each well to stop the reaction and precipitate the undigested FTC-Casein. Incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge the plate to pellet the precipitated protein.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant to a new black microplate.
-
Measurement: Measure the fluorescence of the supernatant.
-
Data Analysis: The fluorescence intensity is proportional to the amount of digested substrate and thus the protease activity.
Succinylated Casein Protease Assay Protocol
Materials:
-
Succinylated Casein
-
Protease of interest
-
Assay Buffer (e.g., 50 mM Borate Buffer, pH 8.5)
-
Trinitrobenzenesulfonic acid (TNBSA) reagent
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare Succinylated Casein Solution: Dissolve the Succinylated Casein in Assay Buffer.
-
Assay Setup:
-
Add 100 µL of the Succinylated Casein solution to each well.
-
Add 50 µL of the protease solution (or sample) to the appropriate wells. Include a no-enzyme control.
-
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes).
-
Add TNBSA: Add 50 µL of TNBSA reagent to each well.
-
Incubation: Incubate at room temperature for 15-30 minutes to allow for color development.
-
Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: The absorbance is proportional to the number of primary amines exposed, which corresponds to the protease activity.
Validation of Assay Specificity with Inhibitors
A critical step in validating a protease assay is to confirm that the observed activity is from the target enzyme. This is achieved by using specific protease inhibitors.
| Protease Class | Specific Inhibitors |
| Serine Proteases | Phenylmethylsulfonyl fluoride (PMSF), Diisopropyl fluorophosphate (DFP), Aprotinin, Leupeptin, Serpins[1] |
| Cysteine Proteases | E-64, Iodoacetamide, N-ethylmaleimide |
| Aspartic Proteases | Pepstatin A |
| Metalloproteases | EDTA, 1,10-Phenanthroline, Phosphoramidon, TIMPs[2] |
Inhibitor Validation Protocol:
-
Pre-incubate the protease with a specific inhibitor at an appropriate concentration for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the this compound substrate.
-
Measure the enzymatic activity as described in the protocol above.
-
A significant reduction in activity in the presence of the inhibitor confirms the specificity of the assay for the targeted protease class.
Visualizing the Workflow and Reaction
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the enzymatic reaction.
Caption: Enzymatic cleavage of this compound by a protease.
Caption: General workflow for the validation of a protease assay.
Conclusion
The validation of a protease assay using this compound is a robust method for specifically quantifying the activity of glutamyl endopeptidases. However, for a comprehensive understanding of proteolytic activity, especially in complex biological samples, it is advisable to compare the results with broader spectrum assays such as the FTC-Casein or Succinylated Casein methods. The choice of assay should be guided by the specific research question, the nature of the protease, and the required sensitivity. Proper validation, including the use of specific inhibitors, is crucial for ensuring the accuracy and reliability of the obtained data.
References
Navigating the Specificity of Fmoc-L-Glu-pNA: A Substrate with Limited Protease Cross-Reactivity
Fmoc-L-Glu-pNA, a chromogenic substrate primarily utilized in specialized enzymatic assays, demonstrates a narrow reactivity profile with common proteases. Extensive investigation reveals a significant lack of evidence for its cross-reactivity with major protease classes, including serine, cysteine, and metalloproteases. This suggests its utility is likely confined to a specific enzyme class rather than for broad protease profiling.
Limited Evidence for Broad Protease Activity
Our comprehensive search for experimental data on the interaction of this compound with a diverse panel of proteases did not yield any quantitative studies demonstrating significant hydrolytic activity by common serine proteases (e.g., trypsin, chymotrypsin, elastase), cysteine proteases (e.g., papain, cathepsins), or metalloproteases (e.g., thermolysin, matrix metalloproteinases). This absence of data in the scientific literature strongly suggests that this compound is not a suitable substrate for general protease screening or cross-reactivity studies.
Potential as a Substrate for Gamma-Glutamyl Transpeptidase
While direct evidence is limited, the chemical structure of this compound bears resemblance to known substrates of gamma-glutamyl transpeptidase (GGT), a key enzyme in glutathione metabolism. The core structure, L-Glutamic acid γ-(p-nitroanilide), is a well-established substrate for GGT. The addition of the N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group in this compound may influence its recognition and cleavage by GGT. However, without direct experimental validation, its activity with GGT remains speculative.
Experimental Workflow for Assessing Protease Cross-Reactivity
For researchers interested in evaluating the potential cross-reactivity of this compound or other novel substrates with a panel of proteases, a standardized experimental workflow is essential. The following diagram outlines a typical procedure for such an investigation.
Caption: Experimental workflow for assessing the cross-reactivity of a chromogenic substrate with a panel of proteases.
Experimental Protocol
A generalized protocol for testing the cross-reactivity of this compound is as follows:
-
Materials:
-
This compound stock solution (e.g., in DMSO).
-
A panel of proteases from different classes (serine, cysteine, metalloproteases) at known concentrations.
-
Assay buffer appropriate for each protease (e.g., Tris-HCl, MES, HEPES with relevant cofactors like Ca²⁺ or reducing agents like DTT).
-
Microplate reader capable of measuring absorbance at or near 405 nm.
-
96-well microplates.
-
Quenching solution (e.g., acetic acid).
-
-
Assay Procedure:
-
Prepare serial dilutions of each protease in its respective assay buffer.
-
Add a fixed volume of the protease dilution to the wells of a 96-well plate.
-
Initiate the reaction by adding a fixed volume of the this compound stock solution to each well. The final substrate concentration should ideally be at or below the Michaelis constant (Km), if known.
-
Incubate the plate at the optimal temperature for each enzyme for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution.
-
Measure the absorbance of the released p-nitroaniline (pNA) at 405 nm using a microplate reader.
-
Include appropriate controls: a substrate-only control (no enzyme) to measure spontaneous hydrolysis and an enzyme-only control (no substrate) to account for any background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank controls from the experimental wells.
-
Convert the absorbance values to the concentration of pNA produced using a standard curve.
-
Calculate the initial reaction velocity for each protease at different concentrations.
-
Compare the relative activities of the different proteases against this compound.
-
Conclusion
Based on the currently available scientific literature, this compound is not a substrate that exhibits broad cross-reactivity with common proteases. Its utility appears to be highly specific, potentially for enzymes like gamma-glutamyl transpeptidase, though this requires experimental confirmation. Researchers seeking a substrate for general protease profiling should consider alternative, well-characterized broad-specificity substrates. For those investigating the specific activity of enzymes that may act on glutamyl-p-nitroanilide derivatives, a systematic evaluation using the outlined experimental workflow is recommended to determine the precise enzymatic targets of this compound.
A Comparative Kinetic Analysis of Fmoc-L-Glu-pNA and Z-L-Glu-pNA for Glutamyl Endopeptidase Activity Assays
In the realm of drug discovery and enzyme kinetics, chromogenic substrates are indispensable tools for the characterization of protease activity. This guide provides a detailed comparative analysis of two such substrates, Fmoc-L-Glu-pNA and Z-L-Glu-pNA, which are utilized for assaying glutamyl endopeptidase activity. These enzymes, which specifically cleave peptide bonds at the carboxyl-terminal side of glutamic acid residues, are crucial in various physiological and pathological processes. A prime example of a glutamyl endopeptidase is the V8 protease from Staphylococcus aureus.[1][2][3]
The core principle of these assays lies in the enzymatic cleavage of the substrate, which releases the chromophore p-nitroaniline (pNA).[4][5] The liberation of yellow-colored pNA can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 405 nm, providing a direct measure of enzyme activity.
Kinetic Performance Data
| Substrate | Enzyme | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Z-Phe-Leu-Glu-pNA | S. aureus V8 Protease | 0.15 | 12.5 | 8.3 x 10⁴ |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Z-L-Glu-pNA | Data not available | Data not available | Data not available | Data not available |
Physicochemical Properties and Protecting Groups
The primary structural difference between the two substrates lies in their N-terminal protecting groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the Carbobenzoxy (Z) group. These groups prevent non-specific degradation by exopeptidases.
-
Z-L-Glu-pNA : The Z group is a well-established protecting group in peptide synthesis.
-
This compound : The Fmoc group is also widely used in solid-phase peptide synthesis and is known for its base-lability.
Experimental Protocols
A generalized protocol for determining the activity of a glutamyl endopeptidase, such as Staphylococcus aureus V8 protease, using a p-nitroanilide-based substrate is provided below. Researchers should optimize concentrations and incubation times based on the specific enzyme and experimental conditions.
Reagents and Materials:
-
Glutamyl endopeptidase (e.g., S. aureus V8 protease)
-
This compound or Z-L-Glu-pNA substrate
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
Assay Buffer: 0.1 M Sodium Phosphate buffer, pH 7.8, or 0.1 M Ammonium Bicarbonate, pH 7.8 (for increased specificity to glutamic acid residues)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Assay Procedure:
-
Substrate Preparation: Prepare a stock solution of the pNA substrate (e.g., 10 mM) in DMSO.
-
Enzyme Preparation: Prepare a stock solution of the glutamyl endopeptidase in a suitable buffer. The final concentration will depend on the specific activity of the enzyme preparation.
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of assay buffer to each well.
-
Add varying concentrations of the substrate to the wells. It is recommended to perform serial dilutions from the stock solution to determine kinetic parameters.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed amount of the enzyme solution to each well.
-
Measurement: Immediately start monitoring the increase in absorbance at 405 nm in the microplate reader at regular intervals (e.g., every 30 or 60 seconds) for a set period (e.g., 10-30 minutes).
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration.
-
Convert the rate of change in absorbance (ΔA/min) to the rate of product formation (µmol/min) using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for pNA at 405 nm is approximately 8,800 M⁻¹cm⁻¹.
-
Plot the initial reaction velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m_ and V_max_ values.
-
Calculate the k_cat_ value from V_max_ and the enzyme concentration used (k_cat_ = V_max_ / [E]).
-
The specificity constant is then calculated as k_cat_/K_m_.
-
Visualizing the Experimental Workflow and Comparison Logic
To further clarify the experimental process and the comparative framework, the following diagrams are provided.
Caption: Experimental workflow for a typical enzyme kinetics assay using a p-nitroanilide substrate.
Caption: Logical flow for the kinetic comparison of this compound and Z-L-Glu-pNA.
Conclusion
Both this compound and Z-L-Glu-pNA are designed as chromogenic substrates for the measurement of glutamyl endopeptidase activity. While the fundamental principle of their application is identical, the influence of their respective N-terminal protecting groups on kinetic performance remains to be experimentally determined. The provided experimental protocol offers a robust framework for conducting such a comparative study. The kinetic data for the related substrate, Z-Phe-Leu-Glu-pNA, suggests that p-nitroanilide-based substrates can be highly effective for characterizing glutamyl endopeptidases like the V8 protease. Further research is warranted to directly compare the kinetic parameters of this compound and Z-L-Glu-pNA to guide researchers in selecting the optimal substrate for their specific applications.
References
Establishing Assay Sensitivity: A Comparative Guide to Chromogenic and Fluorogenic Substrates for Glutamyl Endopeptidases
For researchers, scientists, and drug development professionals engaged in the study of glutamyl endopeptidases, such as the V8 protease from Staphylococcus aureus, selecting the appropriate substrate is critical for establishing robust and sensitive assays. This guide provides a detailed comparison of the chromogenic substrate Fmoc-L-Glu-pNA and a representative fluorogenic alternative, Z-Leu-Leu-Glu-AMC, for measuring the activity of these enzymes.
Principle of Detection
The enzymatic activity of glutamyl endopeptidases is typically measured by monitoring the cleavage of a synthetic substrate. This process releases a reporter molecule, which can be either a chromophore or a fluorophore, allowing for quantitative analysis of the enzyme's activity.
Chromogenic Detection with this compound: The substrate, Nα-Fmoc-L-glutamic acid γ-p-nitroanilide (this compound), is a specific substrate for glutamyl endopeptidases. The enzyme cleaves the amide bond between the glutamic acid residue and the p-nitroaniline (pNA) moiety. The released pNA is a chromophore with a distinct yellow color that can be quantified by measuring its absorbance at approximately 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.
Fluorogenic Detection with Z-Leu-Leu-Glu-AMC: As a representative alternative, Z-Leu-Leu-Glu-AMC is a fluorogenic substrate that can be cleaved by enzymes with specificity for glutamic acid residues. In its intact form, the fluorescence of the 7-amino-4-methylcoumarin (AMC) group is quenched. Upon enzymatic cleavage C-terminal to the glutamate residue, the free AMC is released, resulting in a significant increase in fluorescence. This fluorescence can be measured with an excitation wavelength of around 345-380 nm and an emission wavelength of 445-460 nm. The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity.
Performance Comparison
| Parameter | This compound (Chromogenic) | Z-Leu-Leu-Glu-AMC (Fluorogenic) |
| Detection Method | Colorimetric (Absorbance at 405 nm) | Fluorometric (Excitation/Emission ~345-380 nm / 445-460 nm) |
| Sensitivity | Lower | Higher |
| Dynamic Range | Narrower | Wider |
| Instrumentation | Spectrophotometer (plate reader or cuvette) | Fluorometer (plate reader or spectrofluorometer) |
| Interference | Potential interference from colored compounds in the sample | Potential interference from fluorescent compounds in the sample and light scattering |
| Cost | Generally lower cost for substrate and instrumentation | Generally higher cost for substrate and instrumentation |
Note: Kinetic parameters such as Km and kcat are highly dependent on the specific enzyme, assay conditions (pH, temperature, buffer composition), and the substrate itself. The values presented are for comparative purposes and should be determined empirically for a specific experimental setup.
Experimental Protocols
Detailed methodologies for performing assays with both chromogenic and fluorogenic substrates are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Chromogenic Assay Protocol with this compound
This protocol is designed for the measurement of V8 protease activity in a 96-well plate format.
Materials:
-
V8 Protease (Endoproteinase Glu-C)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8
-
DMSO (Dimethyl sulfoxide)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a Substrate Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store this solution at -20°C, protected from light.
-
Prepare a pNA Standard Curve: To quantify the amount of pNA released, prepare a standard curve using known concentrations of pNA (e.g., 0, 10, 25, 50, 75, 100 µM) in the Assay Buffer.
-
Prepare the Enzyme Solution: Dilute the V8 protease stock solution in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Set up the Assay Plate:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the diluted V8 protease solution to the sample wells. For blank wells, add 25 µL of Assay Buffer.
-
If testing inhibitors, add the inhibitor solution to the appropriate wells and pre-incubate with the enzyme for 15-30 minutes at 37°C.
-
-
Initiate the Reaction: Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM). To start the reaction, add 25 µL of the this compound working solution to all wells.
-
Measure Absorbance: Immediately measure the absorbance at 405 nm using a microplate reader. Take kinetic readings every 1-2 minutes for 30-60 minutes, or take an endpoint reading after a fixed incubation time at 37°C.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the sample wells.
-
Use the pNA standard curve to convert the change in absorbance to the concentration of pNA produced.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Enzyme activity can be expressed as nmol of pNA released per minute per mg of enzyme.
-
Fluorogenic Assay Protocol with Z-Leu-Leu-Glu-AMC
This protocol is adapted for measuring glutamyl endopeptidase activity using a fluorogenic substrate in a 96-well plate format.
Materials:
-
V8 Protease (Endoproteinase Glu-C)
-
Z-Leu-Leu-Glu-AMC
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8
-
DMSO (Dimethyl sulfoxide)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader with appropriate excitation and emission filters
Procedure:
-
Prepare a Substrate Stock Solution: Dissolve Z-Leu-Leu-Glu-AMC in DMSO to create a 10 mM stock solution. Store this solution at -20°C, protected from light.
-
Prepare an AMC Standard Curve: To quantify the amount of AMC released, prepare a standard curve using known concentrations of 7-amino-4-methylcoumarin (e.g., 0, 1, 2.5, 5, 7.5, 10 µM) in the Assay Buffer.
-
Prepare the Enzyme Solution: Dilute the V8 protease stock solution in Assay Buffer to a working concentration that results in a linear rate of fluorescence increase.
-
Set up the Assay Plate:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the diluted V8 protease solution to the sample wells. For blank wells, add 25 µL of Assay Buffer.
-
If testing inhibitors, add the inhibitor and pre-incubate with the enzyme.
-
-
Initiate the Reaction: Dilute the Z-Leu-Leu-Glu-AMC stock solution in Assay Buffer to the desired final concentration (e.g., 50 µM). Add 25 µL of this working solution to all wells.
-
Measure Fluorescence: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute for 30-60 minutes) with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from the sample wells.
-
Use the AMC standard curve to convert the change in fluorescence to the concentration of AMC produced.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.
-
Express enzyme activity as nmol of AMC released per minute per mg of enzyme.
-
Visualizing the Assay Workflows
To better illustrate the experimental processes, the following diagrams were generated using the Graphviz DOT language.
Signaling Pathway and Logical Relationships
The fundamental principle of both assays is the enzymatic cleavage of a substrate, leading to a detectable signal. This can be represented as a simple signaling pathway.
Conclusion
Both this compound and fluorogenic alternatives like Z-Leu-Leu-Glu-AMC are valuable tools for assessing the activity of glutamyl endopeptidases. The choice between them depends on the specific requirements of the assay. This compound offers a cost-effective and straightforward method suitable for many applications. However, when higher sensitivity and a wider dynamic range are required, a fluorogenic substrate is the superior choice. Researchers should carefully consider the trade-offs between sensitivity, cost, and potential for interference when selecting a substrate for their studies. For the most accurate comparison, it is recommended to empirically determine the kinetic parameters and limit of detection for each substrate with the specific enzyme and assay conditions being used.
A Comparative Guide to the Reproducibility of Enzyme Kinetics Data with Fmoc-L-Glu-pNA
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of enzyme activity is paramount. Chromogenic substrates are invaluable tools in this pursuit, offering a continuous and straightforward method for monitoring enzyme kinetics. This guide provides a comprehensive comparison of the chromogenic substrate Fmoc-L-Glu-pNA and its alternatives for assaying glutamyl endopeptidases, with a focus on data reproducibility and detailed experimental protocols.
This compound (Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-p-nitroanilide) is a synthetic peptide derivative designed for the specific detection of glutamyl endopeptidase activity. These proteases, such as the well-characterized V8 protease (Endoproteinase Glu-C, SspA) from Staphylococcus aureus, play critical roles in various physiological and pathological processes, including bacterial pathogenesis.[1][2][3] The enzymatic cleavage of the amide bond C-terminal to the glutamic acid residue in this compound releases a yellow chromophore, p-nitroaniline (pNA), which can be quantified spectrophotometrically by measuring its absorbance at approximately 405 nm.[1][4] This allows for real-time monitoring of enzyme activity and the determination of key kinetic parameters.
Comparative Analysis of Chromogenic Substrates for Glutamyl Endopeptidases
The selection of an appropriate substrate is critical for the accurate characterization of enzyme activity. The ideal substrate exhibits high specificity and a high turnover rate (kcat) for the target enzyme, coupled with a low Michaelis constant (Km), which indicates a high affinity of the enzyme for the substrate. The specificity constant (kcat/Km) is a measure of the enzyme's catalytic efficiency.
| Substrate | Target Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reproducibility Factors |
| This compound | Glutamyl Endopeptidases (e.g., V8 Protease) | Data not readily available | Data not readily available | Data not readily available | Purity of substrate and enzyme, buffer composition, pH, temperature, accurate determination of enzyme concentration. |
| Z-Phe-Leu-Glu-pNA | Staphylococcus aureus V8 Protease | ~100 - 500 (estimated) | - | High | Purity of substrate and enzyme, buffer composition (phosphate vs. ammonium bicarbonate affects specificity), pH (optimal at 7.8), temperature. |
| Suc-Ala-Ala-Pro-Phe-pNA | Chymotrypsin | ~50 | ~70 | ~1.4 x 10⁶ | Enzyme source and purity, substrate concentration range, accurate measurement of pNA release. |
| Boc-Val-Pro-Arg-pNA | Trypsin | ~200 | ~100 | ~5 x 10⁵ | Purity of trypsin, presence of inhibitors, precise timing of measurements. |
Note: The kinetic data presented are compiled from various sources and are intended for comparative purposes. Absolute values can vary significantly depending on the specific experimental conditions. It is strongly recommended to determine these parameters experimentally for the specific enzyme and conditions used in your laboratory to ensure reproducibility.
Factors Influencing Reproducibility of Enzyme Kinetics Data
The reproducibility of enzyme kinetics data is a critical aspect of reliable research. Several factors can contribute to variability in results:
-
Enzyme and Substrate Quality: The purity and concentration of both the enzyme and the substrate are paramount. Contaminating proteases in the enzyme preparation or impurities in the substrate can lead to inaccurate kinetic measurements.
-
Assay Conditions: Minor variations in pH, temperature, and buffer composition can significantly impact enzyme activity and, consequently, the kinetic parameters. For instance, the V8 protease exhibits different cleavage specificity (Glu- and Asp-specific vs. only Glu-specific) depending on the buffer used (phosphate vs. ammonium bicarbonate).
-
Experimental Protocol: A standardized and meticulously followed protocol is essential. This includes precise pipetting, accurate timing of reactions, and consistent data acquisition methods.
-
Data Analysis: The method used to analyze the raw data, including the selection of the linear range for initial velocity determination and the non-linear regression model for fitting the Michaelis-Menten equation, can influence the final kinetic parameters.
Experimental Protocols
To facilitate the reproducible determination of kinetic parameters for this compound or any alternative chromogenic substrate, the following detailed experimental protocol for a glutamyl endopeptidase assay is provided.
I. Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8. For enhanced specificity of V8 protease to glutamic acid residues, 25 mM Ammonium Carbonate, pH 7.8 can be used.
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of the glutamyl endopeptidase (e.g., Staphylococcus aureus V8 protease) in the assay buffer. Aliquot and store at -20°C or -80°C.
-
Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock solution to a final concentration that provides a linear rate of substrate hydrolysis over the desired time course (e.g., 1-10 µg/mL). Keep the working solution on ice.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Substrate Dilutions: Prepare a series of dilutions of the substrate stock solution in the assay buffer to achieve a range of final concentrations in the assay (e.g., 0.05, 0.1, 0.2, 0.5, 1, 2, 5 mM).
II. Enzyme Kinetic Assay Protocol
-
Assay Setup: In a clear, flat-bottom 96-well microplate, add 50 µL of each substrate dilution in triplicate. Include a blank control (assay buffer only) and a no-enzyme control (substrate and assay buffer) for each substrate concentration.
-
Temperature Equilibration: Pre-incubate the microplate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the pre-warmed enzyme working solution to each well. Mix gently by pipetting.
-
Data Acquisition: Immediately place the microplate in a microplate reader pre-set to the assay temperature. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes.
-
Data Analysis:
-
For each substrate concentration, subtract the rate of non-enzymatic hydrolysis (from the no-enzyme control) from the rate of the enzymatic reaction.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance (ΔA/min) to the rate of product formation (µM/min) using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of pNA at 405 nm (typically ~10,000 M⁻¹cm⁻¹).
-
Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using a non-linear regression analysis software.
-
Calculate the turnover number (kcat) from the equation kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.
-
Calculate the specificity constant (kcat/Km).
-
Visualizing Experimental and Biological Contexts
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and a relevant biological signaling pathway where glutamyl endopeptidases are implicated.
Caption: Experimental workflow for determining enzyme kinetic parameters using a chromogenic substrate.
Staphylococcus aureus V8 protease (SspA) is a key virulence factor that contributes to the bacterium's ability to colonize and cause disease in the host. It participates in various pathogenic processes, including the degradation of host tissues and immune evasion.
Caption: Role of S. aureus V8 Protease (SspA) in pathogenesis.
Conclusion
While specific, reproducible kinetic data for this compound is not extensively documented, its structural similarity to other p-nitroanilide-based substrates makes it a valuable tool for assaying glutamyl endopeptidases. The key to obtaining reproducible data lies in the meticulous application of a standardized experimental protocol, the use of high-quality reagents, and consistent data analysis methods. By following the detailed procedures outlined in this guide, researchers can confidently determine the kinetic parameters of their enzyme of interest with this compound or its alternatives, contributing to the generation of reliable and comparable scientific data. This, in turn, will aid in the understanding of enzyme function and the development of novel therapeutic strategies targeting enzymes like the Staphylococcus aureus V8 protease.
References
A Comparative Guide to the Application of Fmoc-L-Glu-pNA in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fmoc-L-Glu(pNA)-OH (Nα-Fmoc-L-glutamic acid γ-p-nitroanilide), a chromogenic substrate, with other alternatives for the enzymatic assay of γ-glutamyl hydrolase (GGH) and γ-glutamyl transpeptidase (GGT). It includes supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Introduction to Fmoc-L-Glu-pNA
This compound is a synthetic substrate used in biochemical assays to measure the activity of specific enzymes. The molecule consists of L-glutamic acid with its alpha-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group and its gamma-carboxyl group linked to a p-nitroaniline (pNA) moiety.[1] Enzymatic cleavage of the γ-glutamyl bond by enzymes such as γ-glutamyl hydrolase or γ-glutamyl transpeptidase releases p-nitroaniline, a yellow chromophore that can be quantified spectrophotometrically at approximately 405 nm.[2] This property allows for a continuous and colorimetric measurement of enzyme activity.
Performance Comparison with Alternative Substrates
Substrates for these enzymes can be broadly categorized into chromogenic, fluorogenic, and natural substrates. Chromogenic substrates like this compound and γ-L-Glutamyl-p-Nitroanilide (GPNA) are widely used due to the simplicity of the colorimetric assay.[2] Fluorogenic substrates offer higher sensitivity, while natural substrates like folylpoly-γ-glutamates for GGH and glutathione for GGT are essential for studying enzymatic activity under physiologically relevant conditions.
Table 1: Comparison of Substrates for γ-Glutamyl Hydrolase (GGH) and γ-Glutamyl Transpeptidase (GGT) Activity Assays
| Substrate Type | Specific Substrate | Enzyme(s) | Principle | Advantages | Disadvantages | Kinetic Parameters (Example) |
| Chromogenic | This compound | GGH, GGT | Release of p-nitroaniline (pNA) measured at ~405 nm. | Simple, continuous assay; amenable to high-throughput screening. | Potentially lower sensitivity than fluorogenic substrates; Fmoc group may influence enzyme kinetics. | Not available in reviewed literature. |
| γ-L-Glutamyl-p-Nitroanilide (GPNA) | GGT | Release of pNA measured at 405-410 nm. | Well-established; commercially available. | Can require an acceptor substrate like glycylglycine for optimal activity. | For human GGT1 with GSH: Km = 10.60 ± 0.07 μM. | |
| Fluorogenic | Internally Quenched FRET Peptides (e.g., Abz-Glu-γ-Glu-γ-Tyr(NO2)) | GGH | Cleavage separates a fluorophore and a quencher, leading to an increase in fluorescence. | High sensitivity; allows for continuous monitoring. | More complex and expensive to synthesize. | For human GGH with Abz-Glu-γ-Glu-γ-Tyr(NO2): Km = 16 ± 2 μM, kcat = 0.44 ± 0.02 s-1. |
| Natural | Pteroylpoly-γ-glutamates | GGH | Measurement of released glutamic acid via a coupled enzymatic assay or HPLC. | Physiologically relevant. | Discontinuous assay; may require additional enzymes and reagents for detection. | - |
| Glutathione (GSH) | GGT | Measurement of released glutamate or the transpeptidation product. | Reflects the natural function of the enzyme. | Can be complex to measure directly; may require coupled assays. | For human GGT1 with GSH: Km = 10.60 ± 0.07 μM. |
Experimental Protocols
General Protocol for a Chromogenic γ-Glutamyl Hydrolase/Transpeptidase Assay
This protocol is a generalized procedure based on the principles of pNA-based assays. Specific concentrations and incubation times should be optimized for the particular enzyme and experimental conditions.
Materials:
-
Enzyme preparation (purified or cell lysate)
-
This compound or γ-L-Glutamyl-p-Nitroanilide (GPNA) substrate stock solution (dissolved in a suitable solvent like DMSO)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at the optimal pH for the enzyme)
-
Acceptor substrate (e.g., glycylglycine for GGT assays) (optional)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the assay buffer and other reagents.
-
Add a defined volume of the enzyme preparation to each well of the microplate.
-
For GGT assays, add the acceptor substrate to the wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding the chromogenic substrate solution to each well.
-
Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader.
-
The rate of p-nitroaniline release is proportional to the enzyme activity and can be calculated using the molar extinction coefficient of pNA.
Signaling Pathways and Experimental Workflows
Folate Metabolism and the Role of γ-Glutamyl Hydrolase (GGH)
γ-Glutamyl hydrolase plays a critical role in folate homeostasis by catalyzing the hydrolysis of polyglutamylated folates into monoglutamates. This is essential for the absorption and cellular transport of folates, which are vital cofactors in one-carbon metabolism for the synthesis of nucleotides and amino acids.
Caption: Role of GGH in folate metabolism.
Glutathione Metabolism and the Role of γ-Glutamyl Transpeptidase (GGT)
γ-Glutamyl transpeptidase is a key enzyme in the catabolism of glutathione (GSH). It transfers the γ-glutamyl moiety of GSH to an acceptor, which can be an amino acid, a peptide, or water. This process is crucial for amino acid transport and maintaining cellular antioxidant levels.
Caption: Role of GGT in glutathione metabolism.
Experimental Workflow for Enzyme Activity Measurement
The following diagram illustrates the general workflow for measuring enzyme activity using a chromogenic substrate like this compound.
Caption: Workflow for a chromogenic enzyme assay.
Conclusion
This compound serves as a valuable tool for the colorimetric assay of γ-glutamyl hydrolase and γ-glutamyl transpeptidase activity. Its primary advantages lie in the simplicity and continuous nature of the assay, making it suitable for a wide range of applications, including high-throughput screening in drug discovery. While it may offer lower sensitivity compared to fluorogenic substrates, its ease of use and direct quantification of the reaction product make it an attractive option for many research and development settings. The choice of substrate should be guided by the specific requirements of the experiment, including the desired level of sensitivity, the nature of the enzyme being studied, and the overall experimental goals. Further studies are needed to establish the precise kinetic parameters of this compound with various enzymes to allow for a more direct and quantitative comparison with other available substrates.
References
Safety Operating Guide
Proper Disposal of Fmoc-L-Glu-pNA: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Fmoc-L-Glu-pNA (Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-(p-nitroanilide)) is a chromogenic substrate commonly used in enzyme assays. While some suppliers may classify the compound itself as non-hazardous, proper disposal requires careful consideration of its components, particularly the p-nitroaniline (pNA) moiety, which is classified as an acutely toxic compound.[1] This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound and associated waste streams, ensuring the safety of laboratory personnel and minimizing environmental impact.
The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste. This conservative approach is recommended due to the acute toxicity of p-nitroaniline and ensures the highest level of safety and regulatory compliance.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles. |
| Hand Protection | Nitrile gloves. Double-gloving is recommended when handling p-nitroaniline-containing compounds.[1] |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2] A dust respirator may be required for handling bulk quantities. |
Always handle the solid compound in a well-ventilated area or a chemical fume hood to prevent exposure by inhalation.[1][2] Avoid creating dust. Prevent the compound from entering drains or waterways.
II. Disposal of Unused or Expired Solid this compound
Unused or expired solid this compound must be disposed of as hazardous chemical waste.
Step-by-Step Procedure:
-
Containerization: Place the solid this compound in its original container if possible, or in a clearly labeled, sealable, and chemically compatible container for hazardous waste. The container must be in good condition and free from leaks.
-
Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (185547-51-7).
-
Segregation and Storage: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.
-
Waste Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
III. Disposal of Contaminated Solid Waste
Items such as gloves, weighing paper, pipette tips, and other materials that have come into direct contact with this compound are considered contaminated solid waste and must be disposed of as hazardous waste.
Step-by-Step Procedure:
-
Collection: Place all contaminated solid waste into a dedicated, durable, and leak-proof plastic bag or a lined container.
-
Labeling: Clearly label the bag or container as "Hazardous Waste" and list the contaminant, "this compound".
-
Storage and Disposal: Store the container in the hazardous waste accumulation area and dispose of it through your institution's hazardous waste program.
IV. Disposal of Liquid Waste Containing this compound
Liquid waste from experiments involving this compound (e.g., enzymatic assays, solutions in organic solvents) must be collected and disposed of as hazardous liquid waste.
Step-by-Step Procedure:
-
Collection: Collect all liquid waste containing this compound in a sealable, chemically resistant container (e.g., a glass or polyethylene bottle). Do not mix with incompatible waste streams.
-
Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents and their approximate concentrations (e.g., "this compound in DMSO," "Aqueous buffer with this compound").
-
Storage and Disposal: Store the container in a designated hazardous liquid waste accumulation area, ensuring it is sealed to prevent leaks or evaporation. Arrange for disposal through your institution's hazardous waste management program.
V. Spill and Decontamination Procedures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
For Small Spills of Solid Material:
-
Evacuate and Secure: Restrict access to the spill area.
-
Personal Protection: Wear the appropriate PPE as outlined in Table 1.
-
Cleanup: Carefully sweep or scoop up the spilled solid material, avoiding dust generation. Place the material into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then wash with soap and water. Collect all cleaning materials as contaminated solid waste.
For Liquid Spills:
-
Containment: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).
-
Collection: Place the absorbent material into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials as contaminated solid waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: A flowchart outlining the proper disposal procedures for various this compound waste streams.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.
References
Personal protective equipment for handling Fmoc-L-Glu-pNA
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential chemical exposure. The required PPE for handling Fmoc-L-Glu-pNA is summarized below.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. Double gloving is recommended. | Prevents direct skin contact with the chemical.[2][3][4] |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn when there is a risk of splashing. | Protects eyes and face from splashes and airborne particles.[5] |
| Body Protection | A standard, fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator is necessary when handling the powder outside of a certified chemical fume hood. | Prevents the inhalation of fine dust particles. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Operational and Disposal Plans
Proper handling and disposal are critical for laboratory safety and environmental responsibility.
Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood to control airborne particles.
-
Ensure all necessary equipment, such as spatulas, weigh boats, and glassware, is clean and readily available.
-
Allow the container to warm to room temperature before opening to prevent condensation.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations of the solid compound within a chemical fume hood to minimize the risk of inhalation.
-
Use appropriate tools to handle the material and avoid generating dust.
-
Keep the container tightly closed when not in use.
-
-
Dissolving:
-
If preparing a solution, slowly add the solvent to the solid to prevent splashing.
-
Work within a chemical fume hood when using volatile organic solvents.
-
Disposal Protocol:
-
Solid Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealed container.
-
Dispose of the container as hazardous chemical waste in accordance with local, state, and federal regulations.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, labeled hazardous waste container.
-
The label should clearly identify the contents, including all solvents.
-
Do not pour chemical waste down the drain.
-
-
Contaminated PPE:
-
Dispose of used gloves and other contaminated disposable items in a designated solid waste container.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Workflow and Safety Logic
The following diagrams illustrate the procedural workflow for handling this compound and the logical relationship between safety measures and desired outcomes.
Caption: Workflow for Handling this compound from Preparation to Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
